Xanthine-13C15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i5+1,8+1,9+1 |
InChI Key |
LRFVTYWOQMYALW-XGOBPNGOSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)[15NH][13C](=O)[15NH]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Xanthine-¹³C,¹⁵N₂ in Elucidating the Purine Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of isotopically labeled Xanthine-¹³C,¹⁵N₂ in the study of the purine degradation pathway. This stable isotope-labeled compound serves as a powerful tracer for dissecting enzyme kinetics, understanding disease mechanisms, and accelerating the development of therapeutic agents targeting this critical metabolic route.
Introduction to the Purine Degradation Pathway and the Significance of Xanthine
The purine degradation pathway is a fundamental catabolic process that breaks down purine nucleotides into uric acid for excretion.[1] Dysregulation of this pathway is implicated in several human diseases, most notably hyperuricemia and gout, where excessive uric acid production leads to painful crystalline deposits in joints and tissues.[1] Xanthine, a purine base, occupies a central position in this pathway, being both a product of hypoxanthine oxidation and the direct precursor to uric acid. The enzyme responsible for these two sequential oxidation steps is xanthine oxidoreductase (XOR).[1] Given its rate-limiting role, XOR is a major therapeutic target for managing hyperuricemia and gout.[1]
The use of stable isotope-labeled compounds, such as Xanthine-¹³C,¹⁵N₂, in conjunction with mass spectrometry, has revolutionized the study of metabolic pathways. These labeled molecules are chemically identical to their endogenous counterparts but are heavier, allowing for their precise and sensitive tracking through biological systems without the safety concerns associated with radioisotopes.
Xanthine-¹³C,¹⁵N₂ as a Metabolic Tracer
Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled version of xanthine, where two carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling strategy provides a distinct mass shift that is readily detectable by mass spectrometry, enabling researchers to differentiate the tracer from the endogenous pool of xanthine.
The primary application of Xanthine-¹³C,¹⁵N₂ is in the highly specific and sensitive measurement of xanthine oxidoreductase (XOR) activity. By introducing a known concentration of Xanthine-¹³C,¹⁵N₂ as a substrate into a biological sample (e.g., plasma, tissue homogenate), the rate of formation of its product, ¹³C₂,¹⁵N₂-uric acid, can be precisely quantified. This method offers significant advantages over traditional assays by overcoming interference from endogenous xanthine and uric acid.
Key Applications in Research and Drug Development
-
Precise Measurement of XOR Activity: Enables accurate determination of XOR enzyme kinetics in various tissues and disease states.
-
Pharmacodynamic Studies of XOR Inhibitors: Provides a robust method for assessing the in vivo efficacy of new drug candidates targeting XOR.
-
Disease Mechanism Studies: Facilitates the investigation of XOR's role in pathological conditions beyond gout, including cardiovascular and metabolic diseases.
-
Metabolic Flux Analysis: Allows for the tracing of xanthine metabolism and its contribution to the overall purine pool.
Quantitative Data from Xanthine-¹³C,¹⁵N₂ and Related Tracer Studies
The following table summarizes quantitative data on XOR activity obtained from studies utilizing Xanthine-¹³C,¹⁵N₂ and the closely related tracer, [¹⁵N₂]-xanthine. These data highlight the utility of stable isotope-labeled xanthine in quantifying enzyme activity across different species and tissues.
| Biological Matrix | Species | Tracer Used | XOR Activity | Reference |
| Plasma | Human | [¹³C₂,¹⁵N₂]-xanthine | 26.1 pmol/h/mL (median) | [1] |
| Plasma | Mouse (ICR) | [¹⁵N₂]-xanthine | 38.1 ± 0.7 pmol/min/mg of protein | [2] |
| Kidney | Mouse (ICR) | [¹⁵N₂]-xanthine | 158 ± 5 pmol/min/mg of protein | [2] |
| Liver | Mouse (ICR) | [¹⁵N₂]-xanthine | 928 ± 25 pmol/min/mg of protein | [2] |
Visualizing the Purine Degradation Pathway and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Independent association of plasma xanthine oxidoreductase activity with serum uric acid level based on stable isotope-labeled xanthine and liquid chromatography/triple quadrupole mass spectrometry: MedCity21 health examination registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stable isotope tracer for Xanthine Oxidoreductase (XOR) activity studies
An In-depth Technical Guide to Stable Isotope Tracers for Xanthine Oxidoreductase (XOR) Activity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of using stable isotope tracers to measure Xanthine Oxidoreductase (XOR) activity. This advanced technique offers high sensitivity and specificity, making it invaluable for research in purine metabolism, oxidative stress, and the development of XOR-targeting therapeutics.
Introduction to Xanthine Oxidoreductase (XOR)
Xanthine Oxidoreductase (XOR) is a key enzyme in human purine metabolism, catalyzing the final two steps of the purine degradation pathway.[1][2] It facilitates the hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] In humans, uric acid is the final product of this pathway, as the gene for the enzyme uricase, which further metabolizes uric acid, has been lost during evolution. XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form uses molecular oxygen, leading to the production of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4]
The activity of XOR is a critical area of study due to its implications in various pathological conditions. Overproduction of uric acid can lead to hyperuricemia, a primary cause of gout. Furthermore, the ROS generated by the XO form of the enzyme are implicated in oxidative stress, inflammation, and cardiovascular diseases.[5][6] Consequently, accurate measurement of XOR activity is crucial for understanding disease mechanisms and for the preclinical and clinical assessment of XOR inhibitors, a class of drugs used to treat gout and other conditions associated with hyperuricemia.
Principles of Stable Isotope Tracer Assays for XOR Activity
Traditional methods for measuring XOR activity, such as spectrophotometric assays, can be limited by interference from endogenous substances within biological samples.[7] Stable isotope tracer assays overcome these limitations by using a labeled substrate, which is chemically identical to the natural substrate but mass-shifted, allowing for unambiguous detection using mass spectrometry.
The core principle involves incubating a biological sample (e.g., plasma, tissue homogenate) with a stable isotope-labeled version of an XOR substrate, most commonly xanthine. The XOR present in the sample converts the labeled xanthine into a correspondingly labeled product, uric acid. The rate of formation of the labeled uric acid is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a direct and highly sensitive measure of XOR activity.[8]
Advantages of this method include:
-
High Specificity: The mass spectrometer is set to detect only the specific mass-to-charge ratio (m/z) of the labeled product, eliminating interference from endogenous, unlabeled uric acid.[5]
-
High Sensitivity: LC-MS/MS allows for the detection of very low levels of product, enabling the measurement of XOR activity in samples where it is not abundant, such as human plasma.[3][8]
-
Accuracy: An isotopically labeled internal standard can be added to samples to account for variations in sample preparation and instrument response, ensuring high accuracy and precision.[9]
Commonly used stable isotope tracers for this application include [¹³C₂,¹⁵N₂]xanthine and [¹⁵N₂]xanthine.[7][8] The resulting products, [¹³C₂,¹⁵N₂]uric acid and [¹⁵N₂]uric acid, are then quantified.
Signaling and Metabolic Pathways
XOR is the rate-limiting enzyme in the terminal steps of purine degradation. This pathway is essential for the breakdown of purine nucleotides (from nucleic acids and cellular energy metabolism) into uric acid for excretion.
References
- 1. A highly sensitive assay for xanthine oxidoreductase activity using a combination of [(13) C2 ,(15) N2 ]xanthine and liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performing a Separation with Sephadex® [sigmaaldrich.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Improved method for measurement of human plasma xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Newly Developed Method-Based Xanthine Oxidoreductase Activities in Various Human Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Xanthine-¹³C,¹⁵N₂: Molecular Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled purine derivative, Xanthine-¹³C,¹⁵N₂. It details its molecular and structural properties, with a primary focus on its application in a highly sensitive assay for measuring xanthine oxidoreductase (XOR) activity. This document also includes detailed experimental protocols and visual workflows to facilitate its use in research and drug development.
Core Properties of Xanthine-¹³C,¹⁵N₂
Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of xanthine, a pivotal intermediate in purine metabolism. The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes makes it an invaluable tool for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O₂ |
| Molecular Weight | 155.09 g/mol |
| CAS Number | 1262670-81-4 |
| Appearance | Solid (form may vary by supplier) |
| Primary Application | Substrate for Xanthine Oxidoreductase Activity Assays[1] |
| Secondary Applications | Internal standard for LC-MS/MS analysis of purines |
High-Sensitivity Xanthine Oxidoreductase (XOR) Activity Assay
A key application of Xanthine-¹³C,¹⁵N₂ is in a highly sensitive and specific assay to determine the activity of xanthine oxidoreductase (XOR), an enzyme crucial in purine catabolism and implicated in various pathological conditions such as hyperuricemia, gout, and cardiovascular diseases. This assay utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the enzymatic product, [¹³C₂,¹⁵N₂]uric acid, with high precision.
Experimental Principle
The assay measures the conversion of the stable isotope-labeled substrate, [¹³C₂,¹⁵N₂]xanthine, to its product, [¹³C₂,¹⁵N₂]uric acid, by XOR present in a biological sample. The use of a labeled substrate distinguishes the enzymatic product from endogenous (unlabeled) uric acid, thereby eliminating background interference and enhancing assay sensitivity. A labeled internal standard, such as [¹³C₃,¹⁵N₃]uric acid, is used for accurate quantification.
Experimental Workflow
The general workflow for the high-sensitivity XOR activity assay is depicted below.
References
An In-depth Technical Guide to Understanding the Effect of ¹³C and ¹⁵N Labeling on Xanthine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope labeling, specifically with ¹³C and ¹⁵N, to elucidate the metabolic fate of xanthine. The use of isotopically labeled compounds has revolutionized the study of metabolic pathways, offering a powerful tool to trace the transformation of molecules in complex biological systems. This guide will delve into the core principles, experimental methodologies, and data interpretation related to the use of ¹³C and ¹⁵N-labeled xanthine in metabolic research, with a particular focus on its utility in drug development and understanding metabolic diseases.
The Central Role of Xanthine in Purine Metabolism
Xanthine is a pivotal intermediate in the catabolism of purines.[1] It is formed from the deamination of guanine and the oxidation of hypoxanthine.[2][3] The subsequent oxidation of xanthine to uric acid is a critical step in this pathway, catalyzed by the enzyme xanthine oxidoreductase (XOR).[2][3] In humans, uric acid is the final product of purine degradation and is excreted.[4] Dysregulation of this pathway is implicated in several metabolic disorders, most notably gout, which is characterized by hyperuricemia.[2]
The enzyme XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4] Both forms catalyze the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] This enzymatic step is a key target for therapeutic intervention in conditions associated with high uric acid levels.[2]
The Power of Stable Isotope Labeling
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as ¹³C and ¹⁵N, into a molecule of interest. These labeled molecules are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner. However, their increased mass allows them to be distinguished and traced using mass spectrometry (MS).[5] This technique provides a dynamic view of metabolic pathways, enabling researchers to track the conversion of a substrate into its downstream metabolites.[6]
In the context of xanthine metabolism, using ¹³C and ¹⁵N-labeled xanthine as a tracer allows for precise measurement of the activity of XOR and the flow of carbon and nitrogen atoms through this terminal step of purine breakdown.[7][8]
Quantitative Analysis of Xanthine Metabolism
The use of ¹³C and ¹⁵N-labeled xanthine has enabled the development of highly sensitive and accurate assays for measuring XOR activity.[7] These assays are crucial for understanding the role of this enzyme in various physiological and pathological states.
Xanthine Oxidoreductase (XOR) Activity
A key application of labeled xanthine is the determination of XOR activity in biological samples like plasma and tissue homogenates.[3][7] The assay typically utilizes [¹³C₂,¹⁵N₂]xanthine as a substrate and measures the formation of the labeled product, [¹³C₂,¹⁵N₂]uric acid, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
| Sample Type | Organism | XOR Activity (Mean ± SD) | Reference |
| Plasma | Human (Healthy Volunteers) | 89.1 ± 55.1 pmol/h/mL | [7] |
| Plasma | Mouse | 38.1 ± 0.7 pmol/min/mg protein | [3] |
| Kidney | Mouse | 158 ± 5 pmol/min/mg protein | [3] |
| Liver | Mouse | 928 ± 25 pmol/min/mg protein | [3] |
Table 1: Quantitative XOR Activity Data from Studies Using Labeled Xanthine. This table summarizes XOR activity measured in different biological samples using stable isotope-labeled xanthine assays.
Correlation with Metabolic Markers
Studies have demonstrated significant correlations between plasma XOR activity, measured using the labeled xanthine assay, and various markers of metabolic health.
| Parameter | Correlation with Plasma XOR Activity (r-value) | Significance (P-value) | Reference |
| Alanine Transaminase (ALT) | 0.827 | <0.05 | [7] |
| Aspartate Transaminase (AST) | 0.487 | <0.05 | [7] |
| Uric Acid | 0.502 | <0.05 | [7] |
| Body Mass Index (BMI) | 0.323 | <0.001 | [9] |
| Triglycerides | 0.312 | <0.001 | [9] |
| HOMA-R (Insulin Resistance) | 0.238 | <0.001 | [9] |
Table 2: Correlation of Plasma XOR Activity with Key Metabolic Biomarkers. This table highlights the statistically significant correlations observed between plasma XOR activity and various clinical parameters.
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining reliable and reproducible data. The following outlines a typical workflow for studying xanthine metabolism using ¹³C and ¹⁵N labeling.
In Vitro XOR Activity Assay using [¹³C₂,¹⁵N₂]Xanthine
This protocol describes the measurement of XOR activity in plasma samples.
Materials:
-
[¹³C₂,¹⁵N₂]Xanthine (Substrate)
-
[¹³C₂,¹⁵N₂]Uric Acid (Analytical Standard)
-
[¹³C₃,¹⁵N₃]Uric Acid (Internal Standard)
-
Plasma samples
-
Methanol
-
Distilled water
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL plasma sample, add a solution containing [¹³C₂,¹⁵N₂]xanthine.
-
Incubate the mixture at 37°C for a defined period (e.g., 90 minutes).
-
-
Reaction Quenching and Protein Precipitation:
-
Stop the enzymatic reaction by adding 500 µL of cold methanol containing the internal standard, [¹³C₃,¹⁵N₃]uric acid.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
-
Supernatant Processing:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a centrifugal evaporator.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of distilled water or the initial mobile phase of the LC.
-
Filter the reconstituted sample through an ultrafiltration membrane to remove any remaining particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify [¹³C₂,¹⁵N₂]uric acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of [¹³C₂,¹⁵N₂]uric acid.
-
Calculate the concentration of [¹³C₂,¹⁵N₂]uric acid produced in the plasma samples based on the calibration curve and the signal of the internal standard.
-
Express XOR activity as the amount of product formed per unit of time per volume or protein amount of the sample (e.g., pmol/h/mL).
-
Visualizing Metabolic Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Xanthine Metabolism Pathway
This diagram illustrates the key steps in the catabolism of purines leading to the formation of uric acid.
Caption: The metabolic conversion of hypoxanthine and guanine to xanthine, and the subsequent oxidation of xanthine to uric acid by xanthine oxidoreductase.
Experimental Workflow for XOR Activity Assay
This diagram outlines the step-by-step process of the in vitro XOR activity assay.
References
- 1. monash.edu [monash.edu]
- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dot | Graphviz [graphviz.org]
- 6. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 7. A highly sensitive assay for xanthine oxidoreductase activity using a combination of [(13) C2 ,(15) N2 ]xanthine and liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Newly Developed Method-Based Xanthine Oxidoreductase Activities in Various Human Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
The Dawn of a Labeled Era: A Technical Guide to the Discovery and Historical Use of Isotopically Labeled Xanthine in ADME Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of isotopically labeled xanthines—caffeine, theophylline, and theobromine—in advancing our understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) principles. The introduction of isotopic labeling revolutionized pharmaceutical research, allowing for precise tracking of these widely consumed compounds and their metabolites within biological systems. This guide provides a historical overview, detailed experimental protocols from seminal studies, quantitative ADME data, and visualizations of metabolic pathways and experimental workflows.
A Historical Perspective: Tracing the Tracers
The use of isotopes to trace the metabolic fate of molecules marked a new chapter in biomedical research. While the broader application of stable isotopes in clinical pharmacology can be traced back to the early 1970s, the use of radiolabeled compounds in ADME studies became a gold standard for obtaining a comprehensive picture of a drug's disposition.[1][2] Human ADME studies, often conducted with compounds labeled with Carbon-14 (¹⁴C) or Tritium (³H), allow for the quantitative assessment of all drug-related material.[3][4]
Early investigations into xanthine metabolism laid the groundwork for our current understanding. Studies utilizing ¹⁴C-labeled caffeine and theobromine in the early 1980s provided definitive data on the metabolic pathways and excretion profiles of these compounds in humans. These foundational studies established the major metabolites and their relative abundance, offering a clear picture of how the body processes these common stimulants.
Quantitative ADME Data of Isotopically Labeled Xanthines
The following tables summarize key quantitative data from seminal ADME studies on caffeine, theophylline, and theobromine, where isotopically labeled compounds were administered to human subjects.
Table 1: Quantitative Urinary Excretion of Caffeine and its Metabolites following Oral Administration of [¹⁴C]Caffeine in Humans
| Metabolite | Percentage of Administered Dose in Urine |
| 1-Methylxanthine | ~18% |
| 1-Methyluric Acid | ~15% |
| 5-Acetylamino-6-amino-3-methyluracil | 7% - 35% |
| Total Accounted in Urine | >95% of urinary radioactivity identified |
| Total Accounted from Dose | ~90% |
Data sourced from a study involving oral administration of 5 mg/kg radiolabeled caffeine to adult male volunteers.[5]
Table 2: Pharmacokinetic Parameters of Caffeine in Serum and Saliva
| Parameter | Value |
| Half-life (t½) | ~3 hours |
| Saliva Concentration | 65% - 85% of serum concentration |
Data from the same study as Table 1.[5]
Table 3: Quantitative Urinary Excretion of Theobromine and its Metabolites following Oral Administration of [¹⁴C]Theobromine in Humans
| Metabolite | Percentage of Administered Radioactivity in Urine (72 hours) |
| 7-Methylxanthine | 42% |
| 3-Methylxanthine | 20% |
| Theobromine (unchanged) | 18% |
| 7-Methyluric Acid | 10% |
| 6-amino-5[N-methylformylamino]-1-methyluracil | 10% |
Data from a study where 12 healthy men received a single oral dose of [8-¹⁴C]theobromine after a 14-day abstention from methylxanthines.[6]
Table 4: Pharmacokinetic Parameters of Theobromine in Humans
| Parameter | Mean Value |
| Half-life (t½) | 10.0 hours |
| Apparent Volume of Distribution (Vd) | 0.76 L/kg |
| Clearance | 0.88 ml/min/kg |
Data from the same study as Table 3.[6]
Experimental Protocols: A Methodological Blueprint
The foundational studies on isotopically labeled xanthines employed methodologies that, while refined over time, established a core workflow for human ADME studies.
General Human ADME Study Protocol
A typical human ADME study involving a radiolabeled compound follows a standardized procedure to ensure safety and data integrity.
-
Subject Selection and Preparation: Healthy adult male volunteers are often recruited. A crucial step for xanthine studies is a washout period, typically 14 days, where subjects abstain from all sources of methylxanthines to establish a baseline.[6][7]
-
Dosing: A single oral dose of the radiolabeled xanthine (e.g., 5 mg/kg for caffeine, 6 mg/kg for theobromine) is administered.[5][6] The total radioactivity is generally in the range of 50-100 µCi.[3]
-
Sample Collection: Blood, saliva, urine, and feces are collected at specified time intervals post-administration. Expired CO₂ may also be collected to track metabolism.[5]
-
Sample Processing and Analysis:
-
Total Radioactivity Measurement: Liquid scintillation counting is used to determine the total radioactivity in collected samples.
-
Metabolite Separation and Quantification: High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the parent compound and its metabolites.[5][7] Thin-Layer Chromatography (TLC) coupled with radiographic techniques has also been used.[7]
-
Metabolite Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are employed to elucidate the structure of unknown metabolites.
-
Detailed Analytical Methodology Example: HPLC for Caffeine and Metabolites
The following provides a more detailed look into the analytical techniques that were employed.
-
Sample Preparation:
-
Urine: Urine samples are often directly injected into the HPLC system or after minimal filtration.
-
Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then injected into the HPLC.
-
Saliva: Saliva samples can often be directly analyzed after centrifugation to remove debris.
-
-
HPLC System:
-
Column: Reversed-phase columns (e.g., C18) are commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used for separation.
-
Detection: UV detection at a wavelength where xanthines have strong absorbance (e.g., 280 nm) is used for unlabeled compounds. For radiolabeled compounds, fractions are collected and analyzed by liquid scintillation counting.
-
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex metabolic transformations and experimental workflows in ADME studies.
Metabolic Pathway of Xanthines
The following diagram illustrates the primary metabolic pathways of caffeine, theophylline, and theobromine in humans.
Experimental Workflow for a Human ADME Study
This diagram outlines the typical workflow for conducting a human ADME study with an isotopically labeled compound.
Conclusion
The application of isotopically labeled xanthines has been fundamental to our understanding of their ADME properties. The pioneering studies of the late 20th century provided a wealth of quantitative data that continues to inform drug development and safety assessment. The methodologies established in these early investigations have paved the way for more advanced techniques, such as accelerator mass spectrometry (AMS), which allows for studies with even lower doses of radiolabeled compounds.[2] This technical guide serves as a resource for researchers, providing a historical context, practical data, and methodological insights into this critical area of pharmaceutical science.
References
- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High levels of methylxanthines in chocolate do not alter theobromine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chemical properties and CAS number of Xanthine-13C15N213\text{C}15\text{N}213C15N2reference standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of the Xanthine-¹³C,¹⁵N₂ reference standard. This isotopically labeled compound is a crucial tool for researchers in drug development, metabolic studies, and clinical diagnostics, offering high precision and accuracy in quantitative analyses.
Core Chemical Properties and Identification
Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled version of xanthine, a purine base found in most biological tissues and fluids. The incorporation of one ¹³C and two ¹⁵N atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of Xanthine-¹³C,¹⁵N₂
| Property | Value | Source |
| CAS Number | 1262670-81-4 | N/A |
| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O₂ | [1] |
| Molecular Weight | 155.09 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98.0% (by NMR) | [1] |
| Melting Point | Decomposes above 300 °C (unlabeled) | [2] |
| Solubility (unlabeled) | Slightly soluble in water (1 g/14.5 L at 16 °C); Soluble in acidic and alkaline solutions. | [1][3] |
| pKa (unlabeled) | 7.53 | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Biological Significance and Signaling Pathway
Xanthine is a key intermediate in the purine catabolism pathway. It is formed from the deamination of guanine by guanine deaminase and the oxidation of hypoxanthine by xanthine oxidoreductase. Subsequently, xanthine is oxidized by xanthine oxidase to uric acid, the final product of purine degradation in humans. Elevated levels of uric acid are associated with conditions such as gout.
The use of Xanthine-¹³C,¹⁵N₂ as a tracer allows for the precise tracking of its metabolic fate within this pathway, enabling detailed studies of enzyme kinetics and metabolic flux.
Experimental Protocols
Xanthine-¹³C,¹⁵N₂ is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of xanthine and other related metabolites in biological matrices. A key application is in the highly sensitive assay of xanthine oxidoreductase (XOR) activity.
Experimental Workflow for XOR Activity Assay
Detailed Methodology for XOR Activity Assay using LC-MS/MS
This protocol is adapted from a highly sensitive assay for xanthine oxidoreductase (XOR) activity.
-
Materials and Reagents:
-
Xanthine-¹³C,¹⁵N₂ (substrate)
-
[¹³C₂,¹⁵N₂]Uric acid (analytical standard for calibration curve)
-
[¹³C₃,¹⁵N₃]Uric acid (internal standard)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
-
-
Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 analytical column
-
-
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard solution.
-
Initiate the enzymatic reaction by adding a solution of Xanthine-¹³C,¹⁵N₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and precipitate proteins by adding ice-cold acetonitrile.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.
-
Monitor the transitions for the product, [¹³C₂,¹⁵N₂]uric acid, and the internal standard, [¹³C₃,¹⁵N₃]uric acid, in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of [¹³C₂,¹⁵N₂]uric acid to the internal standard against the concentration of the [¹³C₂,¹⁵N₂]uric acid analytical standard.
-
Determine the concentration of [¹³C₂,¹⁵N₂]uric acid produced in the samples from the calibration curve.
-
Calculate the XOR activity, typically expressed as pmol of product formed per unit of time per mg of protein.
-
-
Quantitative Data
The use of a stable isotope-labeled internal standard like Xanthine-¹³C,¹⁵N₂ significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Table 2: Example Quantitative Performance Data for XOR Activity Assay
| Parameter | Result |
| Calibration Curve Range | 20 to 4000 nM for [¹³C₂,¹⁵N₂]Uric Acid |
| Linearity (R²) | 0.998 |
| Example XOR Activity (1024-fold-diluted mouse plasma) | 4.49 ± 0.44 pmol/100 μL/h (mean ± SD, n=3) |
Data adapted from a study on a highly sensitive XOR assay.
Conclusion
Xanthine-¹³C,¹⁵N₂ is an indispensable tool for researchers investigating purine metabolism and the activity of related enzymes like xanthine oxidase. Its well-defined chemical properties and utility as an internal standard in advanced analytical techniques such as LC-MS/MS enable precise and reliable quantification of xanthine and its metabolic products in complex biological samples. This technical guide provides a foundational understanding for the effective application of this reference standard in scientific research.
References
Methodological & Application
Application Notes and Protocols for the Use of Labeled Xanthine as an Internal Standard in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of clinical mass spectrometry, the precise and accurate quantification of endogenous metabolites is paramount for disease diagnosis, monitoring therapeutic interventions, and advancing drug development. Xanthine, a purine base, serves as a key intermediate in nucleic acid metabolism. Its accurate measurement in biological matrices such as plasma, serum, and urine is crucial for studying various pathological conditions, including gout, hyperuricemia, and xanthinuria, a rare genetic disorder.[1][2]
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation and instrument response.[3] This is achieved by introducing a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS). The labeled internal standard is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.
This document provides detailed application notes and experimental protocols for the use of labeled xanthine (e.g., [13C2,15N2]xanthine or [15N2]-xanthine) as an internal standard for the accurate quantification of xanthine in clinical research and drug development settings.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled internal standard to a sample containing an unknown quantity of the native analyte. The labeled standard and the native analyte exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. The mass spectrometer distinguishes between the native analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be accurately calculated, as this ratio remains constant even if sample is lost during processing.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Quantitative Data Summary
The use of labeled xanthine as an internal standard has been validated in numerous studies, demonstrating excellent linearity, precision, and accuracy for the quantification of xanthine and the assessment of xanthine oxidase (XOR) activity. The following tables summarize key quantitative data from published methods.
Table 1: Method Validation Parameters for Xanthine Quantification
| Biological Matrix | Labeled Internal Standard | Calibration Range | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Human Plasma | [13C2,15N2]Xanthine | 4 - 4000 nM | 4 nM | < 6.5% | < 9.1% | Not Reported | [4] |
| Human Urine | [13C,15N2]Xanthine | 12 - 480 µmol/L | 12 µmol/L | < 2.5% | < 2.5% | 94.3 - 107.3% (Recovery) | [5] |
| Mouse Tissues (Liver, Kidney) | [15N2]Xanthine | Not Reported | Not Reported | Not Reported | Not Reported | Good | [6] |
| Human Serum | Not specified | Not Reported | Not Reported | Good | Good | Good | [2] |
Table 2: Xanthine Oxidase (XOR) Activity in Biological Samples
| Sample Type | Labeled Substrate | Measured XOR Activity | Reference |
| Human Plasma (Healthy Volunteers) | [13C2,15N2]Xanthine | 32.8 to 227 pmol/h/mL | [4] |
| Mouse Plasma | [15N2]Xanthine | 38.1 ± 0.7 pmol/min/mg protein | [6] |
| Mouse Kidney | [15N2]Xanthine | 158 ± 5 pmol/min/mg protein | [6] |
| Mouse Liver | [15N2]Xanthine | 928 ± 25 pmol/min/mg protein | [6] |
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of xanthine in human plasma and urine using a labeled internal standard.
Protocol 1: Quantification of Xanthine in Human Plasma
This protocol is adapted from methods for the analysis of methylxanthines in human plasma.[7][8]
1. Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
Labeled Xanthine Internal Standard (e.g., [13C2,15N2]Xanthine)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg/3 cc)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation Workflow
Caption: Experimental workflow for plasma sample preparation.
3. Detailed Sample Preparation Steps
-
Spiking: To 100 µL of plasma sample, add a known amount of labeled xanthine internal standard solution to achieve a final concentration of approximately 100 ng/mL.[7]
-
Dilution: Add 1 mL of HPLC-grade water to the spiked plasma sample and vortex to mix.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.[7]
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable aqueous solution to remove unretained impurities. The specific wash solution may need optimization depending on the specific matrix and potential interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of methanol.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.[7]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[7]
4. LC-MS/MS Parameters
-
LC Column: C18 or Amide column (e.g., 150 mm x 2.1 mm, 2.7 µm). An amide column may provide better separation for polar compounds like xanthine.[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A suitable gradient should be developed to ensure good separation of xanthine from other endogenous compounds.
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is commonly used for xanthine.
-
MRM Transitions:
-
Xanthine: The specific m/z transition should be optimized. A common transition is m/z 153 -> 110.
-
Labeled Xanthine (e.g., [13C2,15N2]Xanthine): The m/z will be higher by the number of incorporated heavy isotopes (e.g., m/z 157 -> 112).
-
Table 3: Example LC-MS/MS Parameters for Xanthine Analysis
| Parameter | Setting 1 | Setting 2 |
| LC Column | Ascentis Express RP Amide (150 x 2.1 mm, 2.7 µm)[7] | ACE Excel 5 C18-PFP (2.1 x 50.0 mm)[9] |
| Mobile Phase | A: 1% Acetic acid in water; B: Methanol | A: 2 mM Ammonium acetate in 0.1% Formic acid; B: Acetonitrile |
| Flow Rate | 0.2 mL/min (isocratic)[7] | 0.45 mL/min (gradient)[9] |
| Ionization | ESI Positive[7] | ESI Positive[9] |
| MRM Transition (Analyte) | m/z 153 -> 110 (example) | m/z 249.2 -> 221.1 (for Topiroxostat, a XOR inhibitor)[9] |
| MRM Transition (IS) | m/z 157 -> 112 (for [13C2,15N2]Xanthine) | m/z 253.2 -> 225.1 (for Topiroxostat-d4)[9] |
Protocol 2: Quantification of Xanthine in Human Urine
This protocol is based on a validated method for the simultaneous measurement of purine metabolites in urine.[8][10]
1. Materials and Reagents
-
Human urine
-
Labeled Xanthine Internal Standard (e.g., [13C,15N2]Xanthine)
-
Potassium hydroxide (KOH) solution (for dissolving standards)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
2. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitates.
-
Dilution and Spiking: Dilute the urine supernatant (e.g., 1:10 or 1:20) with HPLC-grade water. Add a known amount of the labeled xanthine internal standard solution to the diluted urine.
-
Filtration: Filter the sample through a 0.22 µm filter before injection into the LC-MS/MS system.
3. LC-MS/MS Parameters
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like xanthine in urine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.
-
Ionization Mode: ESI in either positive or negative mode can be used. Negative ion mode has been shown to be effective for xanthine analysis in urine.[5]
-
MRM Transitions: As described in Protocol 1, specific transitions for xanthine and its labeled internal standard should be optimized on the instrument used.
Conclusion
The use of stable isotope-labeled xanthine as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of xanthine in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling reliable measurement of this important purine metabolite in a clinical research setting. The principles and workflows described can be adapted and validated for specific laboratory instrumentation and research needs.
References
- 1. graphviz.org [graphviz.org]
- 2. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Detailed method for metabolic flux analysis using Xanthine-13C15N213\text{C}15\text{N}213C15N2substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracking the flow of atoms from an isotopically labeled substrate through a metabolic network, MFA provides a detailed snapshot of cellular physiology.[1] The use of substrates co-labeled with heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N) allows for the simultaneous quantification of carbon and nitrogen fluxes, offering a more comprehensive understanding of cellular metabolism.[3]
Xanthine is a crucial intermediate in the purine degradation pathway.[4][5] Its metabolism is of significant interest in various diseases, including gout and hyperuricemia, and it is the target of major drug classes.[4][6] This document provides a detailed methodology for conducting Metabolic Flux Analysis using Xanthine-¹³C¹⁵N₂ as a tracer. This approach enables researchers to precisely track the fate of xanthine's carbon and nitrogen atoms, providing critical insights into purine metabolism, nitrogen salvage pathways, and the mechanism of action for drugs targeting these pathways.
Principle of the Method
The core of this method is the introduction of Xanthine labeled with one ¹³C and two ¹⁵N atoms into a biological system (e.g., cell culture). The cells uptake and metabolize the labeled xanthine. The primary route of xanthine metabolism is its oxidation to uric acid, catalyzed by the enzyme Xanthine Oxidase (XOR).[6][7]
The stable isotopic labels are tracked using mass spectrometry (MS), which separates and detects molecules based on their mass-to-charge ratio.[2] The incorporation of ¹³C and ¹⁵N from the xanthine substrate into downstream metabolites results in a predictable mass shift. By measuring the relative abundance of these labeled metabolites, known as mass isotopomer distributions (MIDs), we can deduce the reaction pathways and quantify their rates.[3]
Beyond the direct conversion to uric acid, the ¹⁵N atoms from the xanthine ring can be salvaged by the cell and incorporated into other essential nitrogenous biomolecules, such as other nucleotides and amino acids.[3] Tracking this incorporation provides invaluable data on nitrogen metabolism and salvage pathways, which are often upregulated in proliferative states like cancer.[8]
Applications in Drug Development and Research
-
Mechanism of Action Studies: Quantify the inhibitory effect of drugs targeting xanthine oxidase (e.g., febuxostat, allopurinol) by directly measuring the flux from xanthine to uric acid.[6]
-
Pharmacodynamics: Use flux measurements as a direct biomarker for a drug's metabolic effect within the cell.[9]
-
Disease Modeling: Investigate metabolic reprogramming in diseases related to purine metabolism.
-
Cancer Metabolism: Study the role of nitrogen salvage pathways in supporting tumor growth and identify potential therapeutic targets.[8][9]
-
Nutrient Utilization: Understand how cells utilize different nitrogen sources under various physiological or pathological conditions.[8]
Experimental and Data Analysis Workflow
The overall process involves designing the labeling experiment, culturing cells with the labeled substrate, extracting metabolites, analyzing them via mass spectrometry, and finally, processing the data to calculate metabolic fluxes.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach 50-60% confluency. The cell number should be optimized to yield sufficient material for MS analysis.
-
Medium Preparation: Prepare a labeling medium. This is typically a custom formulation of a standard medium (e.g., DMEM) lacking the unlabeled counterpart (xanthine/hypoxanthine). Supplement this medium with a known concentration of Xanthine-¹³C¹⁵N₂. A starting concentration range of 50-200 µM is recommended, but should be optimized for the specific cell line and experimental goals.
-
Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Culture the cells in the labeling medium until they achieve a metabolic and isotopic steady state.[3] This typically requires a duration equivalent to several cell doubling times (e.g., 24-48 hours), but should be determined empirically.
-
Metabolism Quenching & Cell Harvesting:
-
Aspirate the labeling medium.
-
Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Instantly quench metabolism by adding a liquid nitrogen bath or by adding an ice-cold extraction solvent directly to the plate.
-
Scrape the cells in the presence of the cold solvent and transfer the cell slurry to a microcentrifuge tube.
-
Protocol 2: Metabolite Extraction
This protocol is designed for the extraction of polar metabolites from cultured cells.
-
Solvent Preparation: Prepare an extraction solvent of Methanol:Acetonitrile:Water (50:30:20 v/v/v). Cool the solvent to -20°C.
-
Extraction: Add 1 mL of the cold extraction solvent to the quenched cell pellet or slurry. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis. For analysis, reconstitute the sample in a suitable volume (e.g., 50-100 µL) of the LC-MS mobile phase.
Protocol 3: LC-MS/MS Analysis
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A typical HILIC gradient might involve a gradient of acetonitrile and water with additives like ammonium acetate or formate to improve peak shape and ionization.
-
-
Mass Spectrometry:
-
System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required for accurate mass measurements.
-
Ionization Mode: Use negative electrospray ionization (ESI-) mode, which is generally effective for purines and related acidic metabolites.
-
Scan Mode: Perform full scan analysis over a mass range of m/z 70-1000 to capture all potential metabolites.
-
Data Acquisition: Ensure the instrument resolution is high enough (>10,000) to distinguish between different isotopologues and resolve them from interfering species.
-
Data Analysis and Presentation
Data Processing and Flux Calculation
The raw data from the LC-MS must be processed to determine the mass isotopomer distributions (MIDs) for metabolites of interest. This involves peak picking, retention time alignment, and correction for the natural abundance of stable isotopes. The corrected MIDs, along with a defined biochemical network model, are then used as inputs for specialized MFA software (e.g., INCA, Metran) to calculate the metabolic fluxes.[10][11]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Example Mass Isotopomer Distribution (MID) of Uric Acid This table shows the fractional abundance of each isotopologue of Uric Acid after labeling with Xanthine-¹³C¹⁵N₂. The M+3 isotopologue (containing one ¹³C and two ¹⁵N atoms) is the primary product from the tracer.
| Condition | M+0 (Unlabeled) | M+1 | M+2 | M+3 (from Tracer) |
| Control | 0.04 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.94 ± 0.01 |
| Drug Treated | 0.35 ± 0.03 | 0.02 ± 0.01 | 0.01 ± 0.00 | 0.62 ± 0.03 |
Table 2: Example Calculated Relative Metabolic Fluxes This table presents the calculated flux values for key reactions, normalized to the xanthine uptake rate. A decrease in the Xanthine Oxidase flux demonstrates drug efficacy.
| Metabolic Flux | Reaction | Control | Drug Treated |
| Xanthine Uptake | Extracellular -> Xanthine | 100 | 100 |
| Xanthine Oxidase | Xanthine -> Uric Acid | 93.5 ± 2.1 | 61.3 ± 3.5 |
| Nitrogen Salvage | Xanthine -> Nucleotides | 5.2 ± 0.8 | 4.8 ± 0.7 |
Xanthine Metabolism and Isotope Tracing Pathway
The following diagram illustrates how the ¹³C and ¹⁵N labels from Xanthine-¹³C¹⁵N₂ are incorporated into downstream metabolites. The primary pathway leads to labeled uric acid, while a secondary salvage pathway can incorporate the labeled nitrogen into the general cellular pool for nucleotide and amino acid synthesis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes: High-Sensitivity Xanthine Oxidase (XOR) Enzyme Assay Using Stable Isotope-Labeled Xanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Elevated XOR activity is implicated in various pathological conditions, including hyperuricemia, gout, and cardiovascular diseases, due to the production of uric acid and reactive oxygen species (ROS).[3][4][5][6] Consequently, accurate and sensitive measurement of XOR activity is vital for both basic research and the development of novel XOR inhibitors.[1][7]
Traditional XOR assays often suffer from a lack of sensitivity and interference from endogenous substances present in biological samples.[7] This application note describes a highly sensitive and specific method for the determination of XOR activity utilizing a stable isotope-labeled xanthine substrate in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method overcomes the limitations of previous assays by enabling precise quantification of the enzymatic product, free from endogenous interference.[7][8]
Principle of the Assay
The assay is based on the enzymatic conversion of a stable isotope-labeled xanthine substrate (e.g., [¹³C₂,¹⁵N₂]xanthine or [¹⁵N₂]-xanthine) to its corresponding labeled uric acid by XOR.[7][8] The use of a labeled substrate allows for the differentiation of the enzymatic product from the endogenous, unlabeled uric acid present in the biological matrix. The resulting labeled uric acid is then accurately quantified using LC-MS/MS, providing a direct measure of XOR activity. This approach offers superior sensitivity and specificity compared to conventional spectrophotometric or fluorometric methods.[5][7][8]
Advantages of the Stable Isotope-Labeled Xanthine Assay
-
High Sensitivity: The use of LC-MS/MS for detection allows for a very low limit of quantitation, enabling the measurement of XOR activity in samples with low enzyme levels, such as human plasma.[8]
-
High Specificity: By using a stable isotope-labeled substrate, the assay specifically measures the product formed by the enzymatic reaction, eliminating interference from endogenous xanthine, hypoxanthine, and uric acid.[7]
-
Accuracy and Precision: The method demonstrates good linearity, accuracy, and precision, making it suitable for reliable quantification of XOR activity in various biological matrices.[7][8]
-
Broad Applicability: This assay can be adapted for use with a variety of biological samples, including plasma, liver, and kidney tissues.[7]
Xanthine Oxidase Signaling Pathway
The following diagram illustrates the central role of Xanthine Oxidase in the purine catabolism pathway.
Experimental Workflow
The general workflow for the high-sensitivity XOR enzyme assay is depicted below.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing the high-sensitivity XOR assay with stable isotope-labeled xanthine.
| Parameter | Human Plasma | Mouse Plasma | Mouse Kidney | Mouse Liver |
| XOR Activity | 32.8 - 227 pmol/h/mL | 38.1 ± 0.7 pmol/min/mg protein | 158 ± 5 pmol/min/mg protein | 928 ± 25 pmol/min/mg protein |
| Lower Limit of Quantitation (LLOQ) | 6.67 pmol/h/mL | Not Reported | Not Reported | Not Reported |
| Linearity (r²) | > 0.995 | Not Reported | Not Reported | Not Reported |
| Intra-assay CV (%) | 6.5 | Not Reported | Not Reported | Not Reported |
| Inter-assay CV (%) | 9.1 | Not Reported | Not Reported | Not Reported |
| Reference | [8] | [7] | [7] | [7] |
Experimental Protocols
Materials and Reagents
-
Stable isotope-labeled xanthine (e.g., [¹³C₂,¹⁵N₂]xanthine or [¹⁵N₂]-xanthine)
-
Stable isotope-labeled uric acid (e.g., [¹³C₃,¹⁵N₃]uric acid) as an internal standard
-
Tris-HCl buffer
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
Biological samples (plasma, tissue homogenates)
Equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Centrifuge
-
Incubator
-
Vortex mixer
-
Pipettes
Sample Preparation (Human Plasma)
-
Thaw frozen plasma samples on ice.
-
To remove small molecules, perform a buffer exchange or filtration step.
-
Mix a defined volume of the plasma sample with Tris buffer containing the stable isotope-labeled xanthine substrate and NAD⁺.[5]
-
Add the stable isotope-labeled uric acid internal standard.[5]
Enzymatic Reaction
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours). The incubation time should be optimized to ensure product formation is within the linear range of the assay.
-
Stop the reaction by adding a quenching solution, such as a high concentration of formic acid or a cold organic solvent like acetonitrile.[9]
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.[10]
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
A variety of LC-MS/MS systems and conditions can be adapted for this assay. The following is a general example.
-
LC Column: A C18 or HILIC column suitable for the separation of purine metabolites.[9][11]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A suitable gradient to separate xanthine and uric acid from other matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for the stable isotope-labeled xanthine, stable isotope-labeled uric acid, and the internal standard.
Data Analysis
-
Generate a calibration curve using known concentrations of the stable isotope-labeled uric acid standard.
-
Determine the concentration of the labeled uric acid produced in the enzymatic reaction from the calibration curve.
-
Calculate the XOR activity, typically expressed as pmol of product formed per hour per mL of plasma or per mg of tissue protein.
Conclusion
The high-sensitivity XOR enzyme assay using stable isotope-labeled xanthine and LC-MS/MS detection is a robust and reliable method for the accurate quantification of XOR activity in various biological samples. Its superior sensitivity and specificity make it an invaluable tool for researchers and drug development professionals studying the role of XOR in health and disease, as well as for evaluating the efficacy of XOR inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation for measuring Xanthine-13C15N213\text{C}15\text{N}213C15N2metabolites in tissue homogenates
Application Note & Protocol
Topic: Sample Preparation for Measuring Xanthine-¹³C¹⁵N₂ Metabolites in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine is a pivotal intermediate in the purine degradation pathway. The use of stable isotope-labeled compounds, such as Xanthine-¹³C¹⁵N₂, allows for precise tracing and quantification of metabolic fluxes within this pathway, providing critical insights into enzymatic activities and metabolic dysregulation in various disease models.[1][2] This application note provides a detailed protocol for the preparation of tissue homogenates for the accurate measurement of Xanthine-¹³C¹⁵N₂ and its downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protocol emphasizes robust tissue homogenization, efficient metabolite extraction, and preparation for sensitive analytical detection.
The conversion of hypoxanthine to xanthine and subsequently to uric acid is catalyzed by the enzyme xanthine oxidoreductase (XOR).[1] Measuring the flux of labeled xanthine provides a direct assessment of XOR activity under physiological conditions.[1] This is particularly relevant in studies of oxidative stress, ischemia-reperfusion injury, and hyperuricemia.
Purine Degradation Pathway
The following diagram illustrates the central role of xanthine in the purine degradation pathway. In tracer studies, Xanthine-¹³C¹⁵N₂ is introduced to track its conversion to ¹³C¹⁵N₂-Uric Acid by xanthine oxidase.
References
NMR spectroscopy application for Xanthine-13C15N213\text{C}15\text{N}213C15N2structural elucidation
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine, a purine base found in most biological tissues and fluids, serves as a crucial intermediate in the metabolic pathway of purines.[1] Its derivatives, such as caffeine and theophylline, are widely recognized for their stimulant properties. The accurate structural elucidation of xanthine and its analogues is paramount in drug discovery and development for understanding their biological activity and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. The use of stable isotope-labeled compounds, such as Xanthine-¹³C,¹⁵N₂, significantly enhances the sensitivity and resolution of NMR experiments, facilitating detailed structural analysis.[2] This application note provides a comprehensive overview and detailed protocols for the structural elucidation of Xanthine-¹³C,¹⁵N₂ using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Principle of NMR-Based Structural Elucidation
The structural elucidation of Xanthine-¹³C,¹⁵N₂ by NMR spectroscopy relies on the distinct magnetic properties of the ¹H, ¹³C, and ¹⁵N nuclei. Isotopic enrichment with ¹³C and ¹⁵N allows for the utilization of a suite of NMR experiments that provide through-bond connectivity information.
-
1D NMR (¹H, ¹³C, ¹⁵N): These experiments provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ) of each atom is highly sensitive to its local electronic structure.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, providing a map of all C-H and N-H bonds in the molecule.[3][4][5]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6][7][8] This information is critical for connecting different spin systems and elucidating the overall carbon skeleton and the placement of heteroatoms.
The combination of these NMR techniques provides a comprehensive dataset to unambiguously assign all atomic positions and confirm the molecular structure of Xanthine. The standard numbering convention for the Xanthine core is essential for the correct assignment of NMR signals.
Caption: Standard atom numbering of the Xanthine molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the Xanthine-¹³C,¹⁵N₂ sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives due to its excellent solvating power. For aqueous studies, deuterium oxide (D₂O) can be used, but be mindful of proton exchange with labile N-H protons.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹³C and ¹⁵N NMR experiments. For ¹H NMR, a lower concentration of 1-5 mg/mL is often sufficient.
-
Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be added.
References
- 1. Xanthine - Wikipedia [en.wikipedia.org]
- 2. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
In vivo administration protocol for Xanthine-13C15N213\text{C}15\text{N}213C15N2tracer studies in mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for in vivo metabolic tracer studies in mice using the stable isotope-labeled compound Xanthine-13C15N2. This document outlines the administration protocol, sample collection, and analysis workflow, and provides visual representations of the relevant metabolic pathway and experimental design.
Introduction
Stable isotope tracer studies are a powerful tool for elucidating metabolic pathways and quantifying metabolite flux in vivo. Xanthine, a key intermediate in purine metabolism, is implicated in various physiological and pathological processes, including oxidative stress and hyperuricemia. By tracing the metabolic fate of this compound, researchers can gain valuable insights into purine metabolism and the effects of therapeutic interventions.
Table 1: Experimental Parameters and Recommendations
| Parameter | Recommendation | Rationale & Key Considerations |
| Mouse Model | C57BL/6J or other relevant strain | Strain selection should be based on the specific research question. Age and sex-matched cohorts are crucial for minimizing biological variability. |
| Acclimatization | Minimum of 1 week | Allows mice to adapt to the housing conditions, reducing stress-related metabolic changes. |
| Housing | Individually or in small groups with controlled light-dark cycle (12h/12h) | Consistent environmental conditions are essential for reproducible metabolic studies. |
| Diet | Standard chow or specialized diet relevant to the study | Dietary consistency is critical. For studies on diet-induced metabolic changes, a specific diet (e.g., high-fructose) may be used.[1] |
| Fasting | 4-6 hours prior to tracer administration | A short fasting period helps to reduce variability from recent food intake without inducing a starvation state.[2] |
Experimental Protocols
Preparation of this compound Tracer Solution
-
Determine Dosage: A common starting dose for metabolic tracers in mice is in the range of 10-50 mg/kg body weight. The optimal dose for this compound may require empirical determination.
-
Vehicle Selection: Prepare the tracer solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.
-
Solubilization: Xanthine has low solubility in aqueous solutions. It may be necessary to adjust the pH or use a solubilizing agent. Ensure the final solution is sterile-filtered (0.22 µm filter).
-
Concentration Calculation: Calculate the required concentration based on the desired dosage and the administration volume.
In Vivo Administration of this compound
There are several routes for administering the tracer, each with its own advantages and disadvantages.[3][4] The choice of administration route can significantly influence the bioavailability and pharmacokinetics of the tracer.[5][6]
Table 2: Comparison of Administration Routes
| Administration Route | Procedure | Advantages | Disadvantages | Recommended Volume |
| Oral Gavage (p.o.) | Administration directly into the stomach using a gavage needle. | Mimics physiological absorption of dietary compounds. Technically straightforward with practice.[7] | Subject to first-pass metabolism in the gut and liver, which can alter tracer availability.[5] | 5-10 µL/g body weight |
| Intraperitoneal (i.p.) Injection | Injection into the peritoneal cavity. | Bypasses first-pass metabolism in the gut, leading to rapid systemic distribution.[5] | May not reflect physiological absorption. Risk of injection into organs. | 5-10 µL/g body weight |
| Intravenous (i.v.) Injection | Injection directly into the bloodstream, typically via the tail vein. | Provides 100% bioavailability and precise control over the circulating tracer concentration. | Technically challenging and can be stressful for the animal. | 2-5 µL/g body weight |
Recommended Protocol: Bolus Intraperitoneal (i.p.) Injection
For initial studies, a bolus i.p. injection is recommended due to its relative ease and rapid systemic delivery.
-
Animal Restraint: Properly restrain the mouse.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the tracer solution.
-
Timing: Record the exact time of injection as T=0.
Sample Collection
The timing of sample collection is critical for capturing the desired metabolic state.
-
Blood Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection via tail vein or saphenous vein bleeding. For a terminal time point, cardiac puncture can be performed under anesthesia. Collect blood in EDTA-coated tubes and immediately place on ice.
-
Tissue Collection: At the terminal time point, euthanize the mouse via an approved method (e.g., cervical dislocation following anesthesia). Quickly dissect tissues of interest (e.g., liver, kidney, plasma).[8]
-
Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Storage: Store all samples at -80°C until analysis.
Metabolite Extraction and Analysis
-
Sample Preparation: Homogenize frozen tissues in a suitable extraction solvent (e.g., 80% methanol).
-
Metabolite Extraction: Perform metabolite extraction using established protocols (e.g., Folch extraction for polar and nonpolar metabolites).
-
Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in xanthine and its downstream metabolites.
Visualizations
Xanthine Metabolism Pathway
The following diagram illustrates the central role of xanthine in the purine degradation pathway in mice.
Caption: Purine degradation pathway showing the conversion of hypoxanthine to allantoin in mice.
Experimental Workflow for this compound Tracer Study
This diagram outlines the key steps of the in vivo tracer study.
Caption: Workflow for in vivo this compound tracer studies in mice.
Data Presentation and Interpretation
All quantitative data, such as isotopic enrichment of metabolites over time in different tissues, should be summarized in clearly structured tables. This allows for easy comparison between experimental groups. The results will provide a quantitative measure of the flux through the xanthine metabolism pathway, enabling a deeper understanding of purine metabolism in the studied model.
References
- 1. Xanthine oxidase inhibition protects against Western diet-induced aortic stiffness and impaired vasorelaxation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Tissue xanthine oxidoreductase activity in a mouse model of aristolochic acid nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC gradient for separation of Xanthine-13C15N213\text{C}15\text{N}213C15N2and endogenous xanthine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of endogenous xanthine and its isotopically labeled internal standard, Xanthine-¹³C¹⁵N₂.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.
Question: Why are my endogenous xanthine and Xanthine-¹³C¹⁵N₂ peaks completely co-eluting?
Answer:
Complete co-elution is common for isotopologues, as they have nearly identical chemical properties. The slight mass difference from the ¹³C and ¹⁵N labels can lead to a small retention time shift (an "isotope effect"), but achieving separation requires a highly efficient chromatographic system.[1][2][3] Here’s how to troubleshoot this issue:
-
Assess Your Column's Efficiency: High-efficiency columns are critical for separating closely eluting compounds.
-
Action: Use a column with a smaller particle size (e.g., ≤ 2 µm) and a longer length (e.g., 150 mm or longer) to maximize the number of theoretical plates.[4]
-
Check: Ensure your system pressure is stable and not excessively high for the column you are using. An unstable pressure can indicate a blockage or leak, which would degrade performance.
-
-
Optimize the LC Gradient: A shallow gradient is essential for resolving compounds with small differences in retention.
-
Action: Decrease the rate of change of the organic mobile phase over time. For example, if your current gradient goes from 5% to 50% organic in 5 minutes, try extending that to 10 or 15 minutes.
-
Check: Monitor the peak widths. If they become excessively broad, the gradient may be too shallow, or you may need to adjust other parameters.
-
-
Adjust Mobile Phase Composition:
-
Action: Modifying the mobile phase can sometimes enhance the subtle interaction differences between the isotopologues and the stationary phase. Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase. For polar compounds like xanthine, a buffer pH around 3.0-4.0 is often a good starting point for reversed-phase chromatography.[5]
-
Check: Ensure the new mobile phase is compatible with your column and mass spectrometer.
-
Question: My xanthine peak is tailing or showing poor shape. What can I do?
Answer:
Poor peak shape can compromise both resolution and quantitation. Here are the common causes and solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Action: Reduce the injection volume or dilute your sample.
-
Check: Observe if the peak shape improves with a lower concentration.
-
-
Secondary Interactions: Xanthine has polar functional groups that can interact with active sites on the silica backbone of the column, causing tailing.
-
Action: Use an end-capped column or a column with a different stationary phase chemistry (e.g., a polar-embedded phase).[6] Alternatively, adding a small amount of a competing base to the mobile phase, if compatible with your MS, can help.
-
Check: Compare the peak shape from a new column or a different column type to your current results.
-
-
Mismatched Solvents: A strong mismatch between the sample solvent and the initial mobile phase can cause peak distortion.
-
Action: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.
-
Check: If your initial mobile phase is 98% aqueous, your sample solvent should ideally have a similar or lower organic content.
-
Frequently Asked Questions (FAQs)
Question: Is baseline separation of endogenous xanthine and its ¹³C¹⁵N₂-labeled standard always necessary for LC-MS/MS analysis?
Answer: No, baseline chromatographic separation is not strictly required for accurate quantitation when using a stable isotope-labeled internal standard with mass spectrometry. The mass spectrometer can differentiate between the endogenous analyte and the labeled standard based on their mass-to-charge (m/z) ratios.[7]
However, it is crucial that they co-elute perfectly.[8] A slight chromatographic separation can become a problem if there is a matrix effect (ion suppression or enhancement) that changes across the peak.[9][10][11] If the matrix effect is different at the retention time of the analyte versus the internal standard, it can lead to inaccurate quantification.[12] Therefore, the goal should be either complete co-elution or, ideally, baseline separation to move the peaks away from interfering matrix components.
Question: What type of LC column is best for separating xanthine?
Answer: Reversed-phase C18 columns are the most commonly used and are a good starting point.[4][5][13] For potentially better peak shape and retention of a polar compound like xanthine, consider these alternatives:
-
Polar-Endcapped C18: These columns have a modification to shield residual silanols, reducing peak tailing for basic compounds.[6]
-
Polar-Embedded Phases: These stationary phases (e.g., amide or carbamate) offer different selectivity and are designed for polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for retaining and separating very polar compounds that have little to no retention on reversed-phase columns.[14][15][16]
Question: Should I use a gradient or isocratic elution?
Answer: For optimizing the separation of endogenous xanthine and its labeled standard, a gradient elution is highly recommended.[17] An isocratic elution (constant mobile phase composition) is less likely to provide the resolution needed to separate the two isotopologues. A shallow gradient allows for a more controlled elution, maximizing the potential to resolve compounds with very similar retention behaviors.
Experimental Protocols
Baseline Reversed-Phase LC Method for Xanthine Analysis
This protocol provides a starting point for your method development. Optimization will be required to achieve separation between the endogenous and labeled xanthine.
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | See Table 2 |
Table 2: Suggested Starting Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98.0 | 2.0 |
| 1.0 | 98.0 | 2.0 |
| 8.0 | 70.0 | 30.0 |
| 8.1 | 5.0 | 95.0 |
| 10.0 | 5.0 | 95.0 |
| 10.1 | 98.0 | 2.0 |
| 12.0 | 98.0 | 2.0 |
Visualization of Workflows
Caption: Workflow for optimizing an LC gradient to separate co-eluting compounds.
Caption: Troubleshooting decision tree for resolving co-eluting isotopologues.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Measurement of hypoxanthine and xanthine in late-gestation human amniotic fluid by reversed-phase high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. HPLC Method for Analysis mixture of Xanthinesand Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
How to correct for natural13C13\text{C}13Cabundance in quantitative Xanthine-13C15N213\text{C}15\text{N}213C15N2metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the natural abundance of ¹³C and ¹⁵N isotopes in quantitative metabolomics studies using Xanthine-¹³C,¹⁵N₂ as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C and ¹⁵N in quantitative metabolomics?
A1: All naturally occurring elements with isotopes exist as a mixture of these isotopes at constant ratios. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C. Similarly, nitrogen is mostly ¹⁴N with approximately 0.37% being ¹⁵N. When conducting stable isotope labeling experiments, the mass spectrometer detects the total amount of heavy isotopes in a molecule. This total is a combination of the isotopes introduced from your labeled internal standard (e.g., Xanthine-¹³C,¹⁵N₂) and the heavy isotopes that are naturally present in the unlabeled analyte and the internal standard itself. Correcting for this natural abundance is critical to accurately differentiate between the experimentally introduced label and the naturally occurring isotopes, ensuring precise quantification.
Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?
A2: A Mass Isotopomer Distribution (MID) describes the relative abundance of all the mass isotopologues of a specific molecule. Isotopologues are molecules that have the same elemental formula but differ in their isotopic composition. For example, an unlabeled xanthine molecule (M+0) has all ¹²C and ¹⁴N atoms. A molecule with one ¹³C or one ¹⁵N atom would be an M+1 isotopologue. The MID is a vector that represents the fractional abundance of each of these isotopologues (M+0, M+1, M+2, etc.). The sum of all fractions in an MID is equal to 1 (or 100%). Analyzing the MID is fundamental to tracing metabolic pathways and quantifying metabolite concentrations.
Q3: How is the correction for natural isotopic abundance performed?
A3: The correction is typically carried out using a matrix-based method. A correction matrix is constructed that mathematically accounts for the probability of naturally occurring heavy isotopes for each element in the molecule. This matrix is then used to deconvolute the measured mass isotopomer distribution to determine the true contribution of the isotopic label from the internal standard. This process requires the exact elemental formula of the molecule being analyzed.
Q4: Can I use a commercially available software for this correction?
A4: Yes, several software packages and tools are available to perform natural abundance correction. Some popular options include IsoCor, AccuCor2, and various custom scripts developed in Python or R.[1] When choosing a tool, ensure it can handle dual-labeling (¹³C and ¹⁵N) and allows you to input the correct elemental formula for xanthine (C₅H₄N₄O₂).
Q5: How can I validate that my natural abundance correction is accurate?
A5: A reliable method for validation is to analyze an unlabeled, natural xanthine standard. After applying your correction algorithm to the data from this standard, the fractional abundance of the M+0 isotopologue should be close to 1.0 (or 100%), and all other heavier isotopologues (M+1, M+2, etc.) should be close to zero. Any significant deviation from this result indicates a potential issue with your correction method or the parameters you have used.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Negative values in the corrected Mass Isotopomer Distribution (MID). | Over-correction due to inaccurate natural abundance values used in the correction matrix.Underestimation of a mass isotopomer peak in the raw data. | Verify the natural isotopic abundance values for C, H, N, and O are correct in your correction algorithm.Manually inspect the raw mass spectra for the analyte and ensure correct peak integration. Check for any interfering peaks that might be distorting the isotopologue ratios. |
| The calculated concentration of the analyte is unexpectedly high or low. | Incomplete correction for natural abundance.Incorrect elemental formula used for the correction matrix. | Ensure that your correction algorithm is applied to both the analyte and the internal standard signals.Double-check that the elemental formula for xanthine (C₅H₄N₄O₂) is correctly entered in your software. |
| High variability in quantitative results between replicate injections. | Inconsistent instrument performance.Issues with sample preparation leading to variable matrix effects. | Perform a system suitability test to check the mass spectrometer's sensitivity and stability.Review your sample preparation protocol to ensure consistency. Ensure complete dissolution of the internal standard and the analyte. |
| The M+0 peak of the unlabeled standard is not close to 100% after correction. | Incorrect background subtraction.Presence of co-eluting interferences with a similar m/z. | Re-evaluate your peak integration and background subtraction methods.Check the chromatography to ensure baseline separation of xanthine from other matrix components. |
Experimental Protocol: Correction for Natural Isotope Abundance
This protocol outlines the steps for correcting the natural abundance of ¹³C and ¹⁵N in a quantitative metabolomics experiment using Xanthine-¹³C,¹⁵N₂ as an internal standard.
1. Sample Preparation and MS Analysis:
-
Prepare calibration standards by spiking known concentrations of unlabeled xanthine into a representative matrix.
-
Add a fixed concentration of Xanthine-¹³C,¹⁵N₂ internal standard to all calibration standards and unknown samples.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Acquire full scan mass spectra for both unlabeled xanthine and the Xanthine-¹³C,¹⁵N₂ internal standard.
2. Data Extraction:
-
For both the analyte (unlabeled xanthine) and the internal standard (Xanthine-¹³C,¹⁵N₂), extract the integrated peak areas for each mass isotopologue (e.g., M+0, M+1, M+2, etc.).
3. Construction of the Correction Matrix:
-
The elemental formula for xanthine is C₅H₄N₄O₂.
-
Use a computational tool (e.g., Python script with libraries like NumPy or a specialized software) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes (see Table 1).
4. Application of the Correction:
-
Apply the correction matrix to the measured MIDs of both the analyte and the internal standard to obtain the corrected MIDs. The general formula for this correction is: Corrected MID = Inverse(Correction Matrix) * Measured MID
5. Quantification:
-
Calculate the ratio of the corrected peak area of a specific isotopologue of the analyte to the corrected peak area of the corresponding isotopologue of the internal standard.
-
Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
Quantitative Data
Table 1: Natural Isotopic Abundance of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 2: Illustrative Example of Natural Abundance Correction for Xanthine
This table presents hypothetical data for illustrative purposes.
| Mass Isotopologue | Measured Fractional Abundance (Uncorrected) | Corrected Fractional Abundance |
| M+0 | 0.9350 | 1.0000 |
| M+1 | 0.0585 | 0.0000 |
| M+2 | 0.0062 | 0.0000 |
| M+3 | 0.0003 | 0.0000 |
Visualizations
Caption: Experimental workflow for quantitative analysis with natural abundance correction.
Caption: Mass isotopomer distribution of unlabeled xanthine before and after correction.
References
Stability and long-term storage conditions for Xanthine-13C15N213\text{C}15\text{N}213C15N2stock solution
This technical support center provides guidance on the stability and long-term storage of Xanthine-13C15N2 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a this compound stock solution?
For optimal stability, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials before storage.[1][2]
Q2: What is the best solvent for preparing a this compound stock solution?
This compound is soluble in alkaline and acidic solutions. Commonly used solvents include 1 M NaOH, where it can be dissolved at a concentration of up to 8.33 mg/mL.[1] It is also soluble in water with pH adjustment to 10 using 1M NaOH, with warming to 60°C and sonication, to a concentration of 5 mg/mL.[1] For applications where an organic solvent is preferred, DMSO can be used, although solubility is lower at approximately 1 mg/mL with gentle warming. When using water as the solvent, it is recommended to filter and sterilize the solution through a 0.22 μm filter before use.[1][2]
Q3: How can I ensure the stability of the isotopic label in my this compound stock solution?
The 13C and 15N isotopes in this compound are stable and not susceptible to exchange with the solvent or other components in the matrix. This ensures the integrity of the labeled internal standard for accurate quantification in mass spectrometry-based assays.
Q4: Can I store the this compound stock solution at room temperature or 4°C?
Long-term storage at room temperature or 4°C is not recommended. For unlabeled xanthine, stock solutions of at least 10 mM in sodium hydroxide can be stored at 2-8°C for one week.[4][5] However, for extended storage of the isotopically labeled compound, freezing is the recommended method to minimize potential degradation.
Q5: What are the signs of degradation in my this compound stock solution?
Visual signs of degradation are unlikely. The most reliable way to detect degradation is through analytical methods such as LC-MS. A decrease in the peak area of this compound and the appearance of new, related peaks in the chromatogram may indicate degradation. Regular quality control checks of the stock solution are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or poor chromatographic peak shape | - Solvent mismatch: The solvent of the injected sample may be too different from the mobile phase. - Precipitation: The compound may have precipitated out of solution upon injection into the mobile phase. - Column degradation: The analytical column may be nearing the end of its lifespan. | - Ensure the composition of the diluent for your working solution is as close as possible to the initial mobile phase conditions. - Check the solubility of this compound in your final sample preparation. If necessary, adjust the solvent composition. - Replace the analytical column with a new one. |
| Loss of signal intensity over time | - Degradation of the stock solution: The solution may have degraded due to improper storage or exceeding the recommended storage period. - Adsorption: The analyte may be adsorbing to the surfaces of vials or tubing. - Mass spectrometer issues: The instrument may require tuning or cleaning. | - Prepare a fresh stock solution from the solid material. - Use silanized glass vials or polypropylene vials to minimize adsorption. - Perform routine maintenance and calibration of the mass spectrometer. |
| Presence of unlabeled Xanthine in the stock solution | - Isotopic purity: The initial material may have a certain percentage of unlabeled compound. - Contamination: The stock solution may have been contaminated with unlabeled xanthine. | - Always refer to the Certificate of Analysis for the specified isotopic purity of the lot. - Ensure clean handling procedures to avoid cross-contamination. Use dedicated spatulas and glassware. |
| Variability in quantitative results | - Inaccurate pipetting: Errors in pipetting can lead to inconsistencies in concentration. - Freeze-thaw cycles: Repeated freezing and thawing can lead to degradation or solvent evaporation, altering the concentration. - Matrix effects: Components in the sample matrix can suppress or enhance the ionization of the analyte. | - Calibrate pipettes regularly. - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[1][2] - Ensure proper sample preparation and chromatographic separation to minimize matrix effects. |
Data on Storage and Stability
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature | Long-term | -80°C | [1][2][3] |
| Short-term | -20°C | [1][2][3] | |
| Storage Duration | at -80°C | Up to 6 months | [1][2][3] |
| at -20°C | Up to 1 month | [1][2][3] | |
| Recommended Solvents | Alkaline | 1 M NaOH (up to 8.33 mg/mL) | [1] |
| Aqueous | H2O with pH adjustment to 10 (up to 5 mg/mL) | [1] | |
| Organic | DMSO (approx. 1 mg/mL with gentle warming) | ||
| Stability of Unlabeled Xanthine | In 0.5 M H2SO4 or 10 M NaOH | <10% decomposition after 1 hour at 100°C | [4][5] |
| In NaOH (at least 10 mM) | Stable for one week at 2-8°C | [4][5] |
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability by LC-MS
This protocol outlines a general procedure to assess the stability of a this compound stock solution over time.
1. Objective: To determine the concentration and purity of a this compound stock solution at different time points under specific storage conditions.
2. Materials:
-
This compound stock solution
-
Freshly prepared this compound standard for calibration curve
-
HPLC-grade water, acetonitrile, and formic acid (or other appropriate mobile phase components)
-
Calibrated pipettes and tips
-
Autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer (MS)
4. Methodology:
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound of known concentration.
-
Generate a calibration curve using serial dilutions of the fresh stock solution.
-
Dilute an aliquot of the stock solution to be tested to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by LC-MS. The peak area of the analyte will be used as the baseline (T=0) measurement.
-
-
LC-MS Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for xanthine separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) for a triple quadrupole MS. The specific precursor and product ions for this compound should be optimized.
-
-
Stability Study:
-
Store aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from storage.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a diluted sample in the same manner as the T=0 sample.
-
Analyze the sample by LC-MS using the same method and a freshly prepared calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the stored sample using the calibration curve.
-
Compare the concentration to the initial (T=0) concentration. A significant decrease in concentration indicates degradation.
-
Examine the chromatograms for the appearance of any new peaks that could be degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Simplified purine degradation pathway showing the role of Xanthine.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for synthesizing Xanthine-13C15N213\text{C}15\text{N}213C15N2as a high-purity standard
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the synthesis of Xanthine-¹³C,¹⁵N₂ as a high-purity standard.
Introduction
Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled version of xanthine, a purine base found in most biological tissues and fluids.[1] Its use as an internal standard is crucial for accurate quantification in mass spectrometry-based studies, such as metabolic research and drug development.[1][2] The synthesis of high-purity Xanthine-¹³C,¹⁵N₂ is essential to ensure the reliability of these analytical methods. The most common and adaptable method for this synthesis is the Traube purine synthesis, which involves the cyclization of a pyrimidine precursor.
Synthesis Pathway and Workflow
The synthesis of Xanthine-¹³C,¹⁵N₂ is typically achieved through a modified Traube synthesis. This method involves the preparation of an isotopically labeled 5,6-diaminouracil precursor, followed by cyclization with a ¹³C-labeled one-carbon source, such as formic acid.
Caption: Synthetic pathway for Xanthine-¹³C,¹⁵N₂ via Traube synthesis.
Experimental Protocols
A general experimental workflow for the synthesis and purification of Xanthine-¹³C,¹⁵N₂ is outlined below.
Caption: General experimental workflow for Xanthine-¹³C,¹⁵N₂ synthesis.
Detailed Methodologies
Step 1: Synthesis of [1,3-¹⁵N₂]-5,6-diaminouracil
This precursor is synthesized starting from [1,3-¹⁵N₂]urea and cyanoacetic acid to form [1,3-¹⁵N₂]-6-aminouracil. This is followed by nitrosation at the 5-position using sodium nitrite in an acidic medium, and subsequent reduction of the nitroso group, typically with a reducing agent like sodium dithionite, to yield [1,3-¹⁵N₂]-5,6-diaminouracil.
Step 2: Cyclization to form Xanthine-¹³C,¹⁵N₂
The labeled 5,6-diaminouracil is then cyclized by heating with [¹³C]formic acid. This step forms the imidazole ring of the purine structure.
Step 3: Purification of Xanthine-¹³C,¹⁵N₂
The crude product is typically purified by recrystallization from hot water or an appropriate aqueous solvent system. For achieving high purity required for a standard, further purification by preparative high-performance liquid chromatography (HPLC) may be necessary.
Quantitative Data
The following table summarizes typical (hypothetical) quantitative data for the synthesis of Xanthine-¹³C,¹⁵N₂. Actual yields and purity may vary depending on reaction scale and optimization.
| Step | Parameter | Value | Notes |
| Precursor Synthesis | Yield of [1,3-¹⁵N₂]-5,6-diaminouracil | 60-70% | Based on initial [1,3-¹⁵N₂]urea. |
| Cyclization | Yield of crude Xanthine-¹³C,¹⁵N₂ | 80-90% | Based on [1,3-¹⁵N₂]-5,6-diaminouracil. |
| Purification | Yield after Recrystallization | 70-80% | |
| Purity after Recrystallization | >98% | Determined by HPLC. | |
| Yield after Preparative HPLC | 50-60% | ||
| Final Purity | >99.5% | Determined by HPLC and NMR. | |
| Isotopic Enrichment | ¹⁵N Enrichment | >98% | Determined by Mass Spectrometry. |
| ¹³C Enrichment | >98% | Determined by Mass Spectrometry. |
Troubleshooting Guide
References
Minimizing matrix effects when quantifying Xanthine-13C15N213\text{C}15\text{N}213C15N2in biological fluids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize matrix effects when quantifying Xanthine-¹³C¹⁵N₂ in biological fluids like plasma and urine using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Xanthine-¹³C¹⁵N₂?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] In biological fluids, these interfering components can include salts, proteins, lipids, and metabolites.[2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of your quantitative results.[3] Ion suppression is the more common of the two.[4] For Xanthine-¹³C¹⁵N₂, phospholipids are a notorious source of matrix-induced ion suppression in plasma samples as they often co-extract with the analyte.
Q2: I'm using a stable isotope-labeled (SIL) internal standard (Xanthine-¹³C¹⁵N₂). Isn't that supposed to completely compensate for matrix effects?
A2: Using a SIL internal standard (IS) is the recommended best practice and the gold standard for compensating for matrix effects.[5] The ideal SIL-IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, allowing for an accurate analyte/IS ratio.[6] However, it may not be a perfect solution in all cases.[7] Even SIL internal standards might not fully compensate if:
-
Chromatographic Separation: There is a slight difference in retention time between the analyte and the SIL-IS, which can expose them to different matrix environments as they elute.[7]
-
High Matrix Load: Severe ion suppression can diminish the signal of both the analyte and the IS to a point where sensitivity is compromised.[4]
-
Variable Matrix Composition: The composition of the matrix can vary from sample to sample, leading to inconsistent matrix effects that are not uniformly corrected by the IS.[5]
Therefore, while a SIL-IS is crucial, it should be combined with effective sample preparation and optimized chromatographic conditions.[4]
Q3: How do I determine if my assay is suffering from matrix effects?
A3: A common and effective method is the post-extraction spike analysis . This technique provides a quantitative assessment of the matrix effect.[8]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and internal standard spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Sample): Blank biological matrix (e.g., plasma, urine) is taken through the entire sample preparation process. The analyte and internal standard are spiked into the final, clean extract.
-
Set C (Pre-Spike Sample): Analyte and internal standard are spiked into the blank biological matrix before the sample preparation process begins.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME % of 100% indicates no matrix effect.
-
An ME % < 100% indicates ion suppression.
-
An ME % > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100 or (ME % * RE %) / 100
-
A qualitative method, post-column infusion , can also identify specific retention time windows where suppression occurs by infusing a constant flow of the analyte post-column while injecting a blank, extracted matrix sample.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| High variability in QC samples | Inconsistent matrix effects between different sample lots or individuals.[5] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering compounds.[5]2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix to mimic the effect seen in unknown samples.[1] |
| Low signal intensity / Poor sensitivity | Significant ion suppression.[9] | 1. Improve Sample Cleanup: Phospholipids are a major cause of suppression in plasma. Use phospholipid removal plates or a targeted SPE protocol.2. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components.[3]3. Optimize Chromatography: Modify the LC gradient to separate the analyte from the suppression zone.[5] A different column chemistry may also improve separation. |
| Analyte and SIL-IS ratio is inconsistent | Differential matrix effects due to slight chromatographic separation between the analyte and the internal standard.[7] | 1. Adjust Chromatography: Modify the mobile phase or gradient to ensure the analyte and SIL-IS co-elute perfectly.[7]2. Evaluate Ion Source: Switch from ESI to APCI if possible, as APCI can be less susceptible to matrix effects.[9] Switching ESI polarity (positive to negative) can also sometimes help.[10] |
| Increased system backpressure over time | Inadequate removal of proteins and lipids, leading to column and system contamination.[2] | 1. Enhance Protein Removal: If using protein precipitation, ensure complete precipitation and clean transfer of the supernatant. Consider using filtration plates for better separation.2. Implement a Divert Valve: Use a divert valve to direct the initial, unretained portion of the sample (containing salts and other interferences) to waste instead of the MS source.[8] |
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in minimizing matrix effects.[4] The choice of method depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT):
-
Principle: A simple and fast method where a solvent (typically acetonitrile or methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins.[11]
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (Xanthine-¹³C¹⁵N₂).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Pros: Fast, inexpensive, and easy to perform.
-
Cons: Less clean extracts; may not effectively remove phospholipids and other endogenous components, often leading to significant matrix effects.[12]
-
-
Liquid-Liquid Extraction (LLE):
-
Principle: Separates the analyte from matrix components based on its differential solubility in two immiscible liquids (an aqueous phase and an organic solvent).[4]
-
Protocol:
-
To 100 µL of plasma, add the internal standard and 50 µL of a pH-adjusting buffer.
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.
-
-
Pros: Provides cleaner extracts than PPT.
-
Cons: Can be more time-consuming and requires solvent evaporation and reconstitution steps.
-
-
Solid-Phase Extraction (SPE):
-
Principle: A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[13]
-
Protocol (Example using a Mixed-Mode Cation Exchange SPE):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Load the pre-treated sample (e.g., plasma diluted with acidic buffer).
-
Wash: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute Xanthine-¹³C¹⁵N₂ with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
Pros: Provides the cleanest extracts, significantly reducing matrix effects.[12]
-
Cons: Most time-consuming and expensive method; requires method development.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for the different sample preparation methods when analyzing xanthine in human plasma.
| Method | Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD %) | Cleanliness |
| Protein Precipitation (PPT) | 95 - 105% | 40 - 60% (Suppression) | < 15% | Poor |
| Liquid-Liquid Extraction (LLE) | 75 - 90% | 80 - 95% (Suppression) | < 10% | Good |
| Solid-Phase Extraction (SPE) | 85 - 100% | 95 - 105% (Minimal) | < 5% | Excellent |
Data are representative and will vary based on specific assay conditions.
Visualizations
Experimental Workflow
This diagram illustrates the general workflow for quantifying Xanthine-¹³C¹⁵N₂ in a biological matrix, from sample receipt to final data analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providiongroup.com [providiongroup.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validation of an LC-HRMS Method for Xanthine-13C15N2 Quantification in Human Plasma Following ICH M10 Guidelines
This guide provides a comprehensive overview of the validation of a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the quantification of Xanthine-13C15N2, a stable isotope-labeled internal standard, in human plasma. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the reliability and acceptability of the analytical data for regulatory submissions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals involved in bioanalysis.
Comparison of Analytical Methods
While traditional LC-MS/MS methods have been widely used for the quantification of small molecules, LC-HRMS offers distinct advantages, particularly in a drug development setting. The high resolution and mass accuracy of HRMS instruments provide enhanced selectivity and specificity, reducing the potential for interferences from endogenous matrix components or metabolites.[5] This is particularly crucial for complex biological matrices like plasma.
| Parameter | LC-HRMS Method | Alternative Method (LC-MS/MS) |
| Instrumentation | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) | Triple Quadrupole Mass Spectrometer |
| Selectivity | High (based on accurate mass) | High (based on precursor/product ion transitions) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 µg/g[3][6] |
| Linearity (r²) | >0.995 | >0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | <15% (<20% at LLOQ) | <15% (<20% at LLOQ) |
| Data Acquisition | Full scan or targeted SIM | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
The following protocols detail the key experiments performed to validate the LC-HRMS method for this compound quantification in human plasma, in accordance with ICH M10 guidelines.[1][2][3]
Specificity and Selectivity
Objective: To assess the ability of the method to differentiate and quantify the analyte from other components in the sample matrix.
Method:
-
Analyze blank human plasma samples from at least six different sources.
-
Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with potentially co-administered medications.
-
Monitor for any interfering peaks at the retention time and accurate mass of this compound.
Acceptance Criteria: The response of interfering peaks in the blank plasma samples should be less than 20% of the response of the LLOQ.
Linearity
Objective: To demonstrate the relationship between the instrumental response and the known concentration of the analyte over the intended analytical range.
Method:
-
Prepare a series of calibration standards in human plasma by spiking with known concentrations of this compound. A typical range would be 0.5 to 500 ng/mL.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Method:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (% Bias).
-
Calculate the precision as the percentage coefficient of variation (% CV) for each QC level.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.
-
Precision: The % CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Method:
-
Freeze-Thaw Stability: Analyze low and high QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze low and high QC samples kept at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Analyze low and high QC samples after storage at -80°C for a defined period.
-
Post-Preparative Stability: Analyze processed low and high QC samples kept in the autosampler for a duration that covers the expected run time.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables summarize the validation results for the LC-HRMS method for this compound quantification.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 (LLOQ) | 0.48 | 96.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 5.15 | 103.0 |
| 25.0 | 24.7 | 98.8 |
| 100.0 | 101.2 | 101.2 |
| 400.0 | 395.6 | 98.9 |
| 500.0 (ULOQ) | 505.0 | 101.0 |
| r² = 0.998 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 0.5 | 4.2 | 8.5 | 5.1 | 9.8 |
| Low | 1.5 | -2.1 | 5.3 | -1.8 | 6.2 |
| Medium | 75 | 1.5 | 3.1 | 2.0 | 4.5 |
| High | 375 | -0.8 | 2.5 | -1.2 | 3.8 |
Table 3: Stability Assessment
| Stability Condition | QC Level | Mean Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low | 1.47 | 98.0 |
| High | 371.3 | 99.0 | |
| Short-Term (4h, RT) | Low | 1.52 | 101.3 |
| High | 378.0 | 100.8 | |
| Long-Term (30 days, -80°C) | Low | 1.45 | 96.7 |
| High | 369.8 | 98.6 | |
| Post-Preparative (24h, 4°C) | Low | 1.49 | 99.3 |
| High | 373.5 | 99.6 |
Visualizations
Caption: Workflow for LC-HRMS method validation.
Caption: Purine metabolism and Xanthine's role.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
Comparing Xanthine-13C15N213\text{C}15\text{N}213C15N2vs15N215\text{N}215N2-xanthine for XOR activity assay accuracy
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of xanthine oxidase (XOR) activity is critical for understanding its role in various pathological conditions and for the development of novel therapeutics. The use of stable isotope-labeled substrates in conjunction with mass spectrometry has emerged as a highly sensitive and specific method, overcoming the limitations of traditional spectrophotometric and fluorometric assays. This guide provides an objective comparison of two commonly employed stable isotope-labeled substrates: Xanthine-¹³C,¹⁵N₂ and ¹⁵N₂-Xanthine, for use in XOR activity assays.
Principle of the Assay
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By using a stable isotope-labeled xanthine as a substrate, the resulting labeled uric acid can be distinguished from endogenous, unlabeled uric acid by mass spectrometry. This allows for precise quantification of the enzymatic activity, even in complex biological matrices where endogenous substrates and products are present.
Comparative Analysis of Labeled Substrates
The choice between Xanthine-¹³C,¹⁵N₂ and ¹⁵N₂-Xanthine can impact assay sensitivity, accuracy, and the ability to mitigate potential interferences. The primary distinction lies in the number of incorporated stable isotopes, which dictates the mass shift between the substrate and the product, as well as their mass difference from their unlabeled counterparts.
Key Considerations:
-
Mass Shift: Xanthine-¹³C,¹⁵N₂ provides a larger mass shift upon conversion to labeled uric acid compared to ¹⁵N₂-Xanthine. This greater mass difference can enhance the resolution and reduce potential spectral overlap in mass spectrometry analysis, leading to improved signal-to-noise ratios.
-
Minimizing Interference: The use of stable isotope-labeled substrates significantly reduces interference from endogenous xanthine and uric acid, a common drawback of traditional assays[1][2]. Assays utilizing both Xanthine-¹³C,¹⁵N₂ and ¹⁵N₂-Xanthine have been shown to be highly sensitive and accurate[1][3].
-
Metabolic Stability: Both ¹³C and ¹⁵N are stable, non-radioactive isotopes that are treated identically to their unlabeled counterparts by enzymes[4]. This ensures that the kinetic parameters of the XOR enzyme are not significantly altered by the presence of the labels.
Data Presentation
The following table summarizes the quantitative data reported in studies utilizing Xanthine-¹³C,¹⁵N₂ and ¹⁵N₂-Xanthine for XOR activity assays.
| Parameter | Xanthine-¹³C,¹⁵N₂ | ¹⁵N₂-Xanthine | Reference |
| Instrumentation | Liquid Chromatography/Triple Quadrupole Mass Spectrometry (LC/TQMS) | Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) | [1][3] |
| Linearity (R²) | 0.998 (in the range of 20 to 4000 nM for [¹³C₂,¹⁵N₂]Uric Acid) | Good linearity reported for [¹⁵N₂]-Uric Acid quantification | [1][3] |
| Sensitivity | XOR activity of 1024-fold-diluted mouse plasma was 4.49 ± 0.44 pmol/100 μL/h | XOR activity in mouse plasma was 38.1 ± 0.7 pmol/min/mg of protein | [1][3] |
| Internal Standard | [¹³C₃,¹⁵N₃]Uric Acid | Not explicitly stated in the provided abstract | [3] |
Experimental Protocols
Detailed methodologies for XOR activity assays using both labeled substrates are outlined below.
XOR Activity Assay using Xanthine-¹³C,¹⁵N₂[3][5]
This method utilizes LC/TQMS to detect the formation of [¹³C₂,¹⁵N₂]uric acid.
-
Substrate and Standards Preparation:
-
Synthesize [¹³C₂,¹⁵N₂]xanthine as the substrate.
-
Synthesize [¹³C₂,¹⁵N₂]uric acid as the analytical standard.
-
Synthesize [¹³C₃,¹⁵N₃]uric acid as an internal standard.
-
-
Sample Preparation:
-
For plasma samples, remove low molecular weight compounds using a Sephadex G-25 column.
-
-
Enzymatic Reaction:
-
Incubate the prepared sample with [¹³C₂,¹⁵N₂]xanthine in an appropriate assay buffer.
-
-
Detection and Quantification:
-
Terminate the reaction and analyze the amount of [¹³C₂,¹⁵N₂]uric acid produced using an LC/TQMS system.
-
Quantify the product based on a calibration curve generated with the [¹³C₂,¹⁵N₂]uric acid standard.
-
XOR Activity Assay using ¹⁵N₂-Xanthine[1]
This assay employs LC/HRMS for the determination of [¹⁵N₂]-uric acid.
-
Substrate Preparation:
-
Utilize stable isotope-labeled [¹⁵N₂]-xanthine as the substrate.
-
-
Enzymatic Reaction:
-
Incubate the biological sample (e.g., tissue homogenates, plasma) with [¹⁵N₂]-xanthine. The reaction is dependent on the amounts of substrate and enzyme, and the reaction time.
-
-
Detection and Quantification:
-
Measure the production of [¹⁵N₂]-uric acid using an LC/HRMS system.
-
Validate the quantification of [¹⁵N₂]-uric acid for linearity, accuracy, and precision.
-
Mandatory Visualizations
Signaling Pathway
Caption: XOR-mediated conversion of labeled xanthine to labeled uric acid.
Experimental Workflow
Caption: General experimental workflow for an XOR activity assay.
Logical Comparison of Isotopes
Caption: Logical comparison of the two isotopic labels for XOR assays.
Conclusion
Both Xanthine-¹³C,¹⁵N₂ and ¹⁵N₂-Xanthine serve as excellent substrates for highly sensitive and accurate measurement of XOR activity using mass spectrometry. The primary advantage of using Xanthine-¹³C,¹⁵N₂ is the larger mass difference between the substrate and product, which can provide better resolution in mass spectrometric analysis. However, both labeled substrates effectively overcome the limitations of traditional methods by enabling the differentiation of the enzymatic product from endogenous molecules. The choice between the two may ultimately depend on the specific requirements of the assay, the available instrumentation, and cost considerations. For assays requiring the highest degree of separation from potential isobaric interferences, Xanthine-¹³C,¹⁵N₂ may be the preferred reagent.
References
- 1. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive assay for xanthine oxidoreductase activity using a combination of [(13) C2 ,(15) N2 ]xanthine and liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Researcher's Guide to Purine Metabolite Analysis: Accuracy and Precision Under the Microscope
For researchers, scientists, and drug development professionals navigating the complexities of purine metabolism, the accurate and precise quantification of purine metabolites is paramount. This guide provides a comprehensive comparison of the stable isotope dilution method with other common analytical techniques, supported by experimental data to inform your selection of the most suitable method for your research needs.
The analysis of purine metabolites, such as adenine, guanine, hypoxanthine, and uric acid, is crucial for understanding a myriad of physiological and pathological processes, including gout, metabolic disorders, and the efficacy of therapeutic interventions. The choice of analytical method significantly impacts the reliability of these measurements. This guide delves into the performance of the stable isotope dilution (SID) method, primarily coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), and contrasts it with alternative techniques including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), enzymatic colorimetric assays, and capillary electrophoresis (CE).
The Gold Standard: Stable Isotope Dilution Method with LC-MS/MS
The stable isotope dilution method is widely regarded as the gold standard for quantitative bioanalysis due to its exceptional accuracy and precision.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[2] Because the internal standard is chemically identical to the analyte of interest, it experiences the same physical and chemical variations during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.[2][3]
Recent studies have demonstrated the robustness of UHPLC-MS/MS methods incorporating stable isotope dilution for the quantification of various purine nucleosides.[4] These methods exhibit high recovery rates, often exceeding 90%, and excellent precision.[4]
Alternative Analytical Strategies: A Comparative Overview
While the SID-LC-MS/MS method offers unparalleled performance, other techniques provide viable alternatives, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is a widely accessible and cost-effective method for the separation and quantification of purine metabolites.[5] The technique separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength.[6] While robust, its selectivity can be lower than mass spectrometry-based methods, making it more susceptible to interference from co-eluting compounds.[6]
Enzymatic Colorimetric Assays: These assays are commonly used in clinical settings for the routine measurement of specific purine metabolites, most notably uric acid.[7][8] They rely on the enzymatic conversion of the target analyte, which ultimately produces a colored product that can be quantified spectrophotometrically.[8] While simple and rapid, these methods can be prone to interference from other substances in the sample matrix, potentially affecting accuracy.[9]
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[4] It offers rapid analysis times and high separation efficiency.[4][10] This method has been successfully applied to the analysis of purine and pyrimidine metabolites in various biological samples.[4][10]
Performance Data at a Glance: A Quantitative Comparison
The following tables summarize the key performance characteristics of the stable isotope dilution method and its alternatives for the analysis of purine metabolites. The data presented is a synthesis of findings from multiple research articles and should be considered in the context of the specific experimental conditions outlined in the cited literature.
| Method | Analyte(s) | Matrix | Accuracy (Recovery % / Relative Error %) | Precision (CV% / RSD%) | Linearity (r²) | LOD / LOQ | Reference(s) |
| Stable Isotope Dilution LC-MS/MS | Methylated Purine Nucleosides | Cultured Cells | > 90% Recovery | - | - | 0.30 fmol - 0.37 pmol | [4] |
| N(7)-MeG, O(6)-MeG, N(3)-MeA | DNA Hydrolysates | 96 - 109% Mean Recoveries | Inter-day: 3.6-9.6%, Intra-day: 2.7-13.6% | - | N(7)-MeG: 0.02 ng/mL, O(6)-MeG: 0.002 ng/mL, N(3)-MeA: 0.01 ng/mL | [9] | |
| Uric Acid, Allantoin | Serum, Urine | Accuracy within ±15% | Precision <15% | > 0.99 | Uric Acid (Serum): 2.5 µg/mL, Allantoin (Serum): 10 µg/mL | [11] | |
| HPLC-UV | Uric Acid, Hypoxanthine, Creatinine | Human Urine | 98 - 102% Recovery | Intraday and Interday < 4.6% | > 0.99 | - | [12] |
| Gout-related metabolites | Serum | Relative Errors < 14.6% | Intraday: 0.2-4.1%, Interday: 2.1-7.3% | > 0.9991 | - | [13] | |
| 15 Purine Metabolites | Cultured Cells | - | Within-run and Between-run < 2% | Linear in 0.1 - 100 µM range | ~100 nM | [14] | |
| Enzymatic Colorimetric Assay | Uric Acid | Serum | Bias: 12.30%, Recovery: 110.88% | 5.37% CV | - | - | [7] |
| Uric Acid | Serum, Urine | Recovery averaged 100% (97-110%) | Within-run: 2.52% CV, Day-to-day: 2.81% CV | - | - | [15] | |
| Uric Acid | Serum, Plasma, Urine | - | Within-run and Between-run CVs provided for different concentration levels | Up to 30 mg/dL | 0.03 mg/dL | [8] | |
| Capillary Electrophoresis | Purine & Pyrimidine derivatives | Urine | - | Within-day < 3.2% CV, Between-day < 5.8% CV | > 0.996 (5-500 µmol/L) | 1.0-5.7 µmol/L | [4] |
| Hypoxanthine, Xanthine, Uric Acid | Urine | 93 - 105% Recovery | Overall CVs < 5.2% | Linear up to 150 µmol/L (Hyp, Xan), 300 µmol/L (Uric Acid) | Hyp: 0.5 µmol/L, Xan: 2.0 µmol/L, Uric Acid: 20 µmol/L | [1] |
Delving into the Methodologies: Experimental Protocols
A detailed understanding of the experimental protocols is essential for replicating results and selecting the appropriate method. Below are generalized methodologies for the key techniques discussed.
Stable Isotope Dilution LC-MS/MS Protocol
-
Sample Preparation:
-
A known amount of the stable isotope-labeled internal standard corresponding to each purine metabolite of interest is added to the biological sample (e.g., plasma, urine, cell lysate).
-
Proteins are precipitated using a solvent such as methanol or acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC system.
-
Chromatographic separation of the purine metabolites is achieved on a suitable column (e.g., C18, HILIC) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
The eluent from the LC is introduced into the mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM) in which the precursor ion of the analyte and its internal standard are selected and fragmented, and a specific product ion is monitored for each.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample.
-
HPLC-UV Protocol
-
Sample Preparation:
-
Biological samples are deproteinized, typically by adding an acid (e.g., perchloric acid) or an organic solvent.
-
The sample is centrifuged, and the supernatant is filtered to remove any particulate matter.
-
For urine samples, a simple dilution and filtration may be sufficient.[12]
-
-
HPLC-UV Analysis:
-
The prepared sample is injected into the HPLC system.
-
Separation is typically achieved on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase such as a phosphate buffer and an organic modifier like methanol or acetonitrile.[12]
-
Detection is performed by a UV detector at a wavelength where the purine metabolites exhibit strong absorbance (e.g., 254 nm).
-
Quantification is based on the peak area of the analyte, which is compared to a calibration curve prepared from standards of known concentrations.
-
Enzymatic Colorimetric Assay for Uric Acid
-
Principle: The assay is based on the oxidation of uric acid by the enzyme uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to form a colored product. The intensity of the color is directly proportional to the uric acid concentration.[8]
-
Procedure:
-
The sample (serum, plasma, or diluted urine) is mixed with the reagent containing uricase, peroxidase, and the chromogenic substrate.
-
The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
-
The concentration of uric acid is calculated by comparing the absorbance of the sample to that of a standard with a known uric acid concentration.
-
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the purine metabolism pathway and a typical experimental workflow for the stable isotope dilution method.
Caption: Simplified overview of the purine metabolism pathway.
Caption: Experimental workflow for the stable isotope dilution method.
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for purine metabolite analysis should be guided by the specific requirements of the study. For research demanding the highest levels of accuracy and precision, the stable isotope dilution method coupled with LC-MS/MS is the unequivocal choice. Its ability to correct for matrix effects and experimental variability ensures the generation of highly reliable quantitative data.
However, for routine clinical monitoring or high-throughput screening where cost and speed are major considerations, HPLC-UV and enzymatic colorimetric assays offer practical and effective alternatives. Capillary electrophoresis provides a powerful tool for rapid, high-resolution separations, particularly in the context of screening for metabolic disorders.
By carefully considering the performance characteristics and methodological details presented in this guide, researchers can make an informed decision to select the most appropriate analytical technique to advance their understanding of the intricate role of purine metabolism in health and disease.
References
- 1. Measurement of purines in urine by capillary electrophoresis for estimating the degree of hypoxia in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Accuracy and Precision of Uric Acid Examination Point of Care Testing Method and Uricase Enzymatic Colorimetric Method - Repository Politeknik Kesehatan Kemenkes Surabaya [repo.poltekkes-surabaya.ac.id]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: LC/TQMS versus LC/HRMS for the Detection of Labeled Xanthine Metabolites
In the realm of drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled compounds is a cornerstone for accurate quantification and metabolite identification. The analysis of labeled xanthine metabolites, which are crucial in understanding the disposition of numerous therapeutic agents, necessitates highly sensitive and specific analytical techniques. The two leading mass spectrometry-based methods for this purpose are Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC/TQMS) and Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC/HRMS). This guide provides an objective comparison of these two platforms, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
Quantitative Performance Comparison
The choice between LC/TQMS and LC/HRMS often hinges on the specific requirements of the assay, such as the need for ultimate sensitivity versus the desire for comprehensive data acquisition.
LC/TQMS is the traditional gold standard for targeted quantification due to its exceptional sensitivity and selectivity, achieved through Selected Reaction Monitoring (SRM).[1] This technique is highly robust and well-suited for high-throughput analysis of a predefined list of analytes.[1]
LC/HRMS , on the other hand, offers the advantage of collecting high-resolution, full-scan mass spectra, which allows for the simultaneous quantification of target analytes and the retrospective analysis of unforeseen metabolites or biomarkers.[2] Its high resolving power can separate analyte signals from matrix interferences, thereby enhancing selectivity, particularly in complex biological matrices.[1]
Below is a summary of typical quantitative performance characteristics for the analysis of small molecules, including xanthine derivatives, on both platforms.
| Parameter | LC/TQMS (SRM Mode) | LC/HRMS (Full Scan/Targeted MS/MS) | Key Considerations |
| Lower Limit of Quantitation (LLOQ) | Typically in the low pg/mL to sub-ng/mL range. For [¹³C₂,¹⁵N₂]uric acid, an LLOQ of 4nM (equivalent to 6.67 pmol/h/mL plasma XOR activity) has been reported.[3] | Can achieve comparable or slightly higher LLOQs, often in the sub-ng/mL to low ng/mL range.[2] For eight purine metabolites, LLOQs ranged from 3 to 10,000 ng/mL using HILIC-HRMS.[4] | TQMS often provides superior sensitivity for targeted applications.[1] |
| Linear Dynamic Range | Typically 3-4 orders of magnitude. | Can achieve a linear range of over 4 orders of magnitude.[5] | Both platforms offer excellent linearity suitable for DMPK studies. |
| Precision (%CV) | Intra- and inter-assay coefficients of variation are generally <15%. For human plasma XOR activity, intra- and inter-assay CVs were 6.5% and 9.1%, respectively.[3] | Intra- and inter-day precision is typically below 15%. For purine metabolites, intra- and inter-day precisions were <6.7% and <8.9%, respectively.[4] | Both techniques demonstrate high precision. |
| Accuracy (%Bias) | Typically within ±15% of the nominal concentration. | Accuracy is generally within 85-115%. For purine metabolites, intra- and inter-day recoveries ranged from 90.0% to 110.0%.[4] | Both platforms provide high accuracy for quantitative measurements. |
| Selectivity | High selectivity is achieved by monitoring specific precursor-to-product ion transitions. | Excellent selectivity is provided by high mass resolution, which separates target ions from matrix interferences.[1] | HRMS can offer superior selectivity in complex matrices. |
| Qualitative Capability | Limited to the targeted transitions. | Full-scan data allows for retrospective analysis and identification of unknown metabolites.[2] | HRMS provides a much richer dataset for qualitative analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of labeled xanthine metabolites using both LC/TQMS and LC/HRMS.
Sample Preparation: Protein Precipitation
A simple and common method for extracting small molecules from plasma or serum is protein precipitation.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Liquid Chromatography
For the separation of polar xanthine metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[4]
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Acquisition Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion pairs for each labeled xanthine metabolite and its internal standard need to be optimized. For example, for [¹³C₂,¹⁵N₂]xanthine metabolizing to [¹³C₂,¹⁵N₂]uric acid, the transitions would be determined based on their mass-to-charge ratios.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive series or SCIEX TripleTOF series).[2][6]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Key Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
-
Acquisition Mode: Full scan with a resolution of 35,000 or higher.[2] Data-dependent MS/MS (dd-MS2) can be used for structural confirmation.
-
Full Scan Range: m/z 70-1000.
-
dd-MS2: Top 5 most intense ions from the full scan are fragmented.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and analytical workflows.
References
- 1. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 404é¡µé¢ [baysidehsfootball.com]
- 5. Development and Quantitative Evaluation of a High-Resolution Metabolomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Xanthine Oxidase Enzyme Assays: Featuring the Isotope-Dilution LC/MS Method
For researchers, scientists, and drug development professionals engaged in the study of purine metabolism and related pathologies, the accurate measurement of xanthine oxidase (XO) activity is critical. This guide provides a detailed comparison of various enzyme assay methodologies, with a special focus on the high-sensitivity Xanthine-13C,15N2 enzyme assay utilizing liquid chromatography-tandem mass spectrometry (LC/MS). The objective is to furnish a clear, data-driven comparison to aid in the selection of the most appropriate assay for specific research needs.
Performance Comparison of Xanthine Oxidase Assay Methods
The selection of an appropriate assay for the determination of xanthine oxidase activity is contingent on the specific requirements for sensitivity, throughput, and the sample matrix. The following table summarizes the quantitative performance of various commonly employed methods.
| Assay Method | Principle | Key Performance Characteristics | Sample Types |
| Xanthine-13C,15N2 LC/MS | Measures the formation of [13C2,15N2]uric acid from [13C2,15N2]xanthine via LC/TQMS. | Linearity: 20 to 4000 nM (R² = 0.998)[1] Sensitivity: Can measure activity in 1024-fold diluted mouse plasma (4.49 ± 0.44 pmol/100 µL/h)[1] | Plasma, various organs[1] |
| Colorimetric | Measures the color intensity of a product formed from the reaction of H2O2 (a byproduct of xanthine oxidation) with a chromogenic substrate. | Linear Detection Range: 0.03 to 25 U/L[2] | Serum, plasma, tissues, cell lysate[2][3] |
| Fluorimetric | Measures the fluorescence intensity of a product formed from the reaction of H2O2 with a fluorogenic substrate. | Linear Detection Range: 0.01 to 2.5 U/L[2] | Serum, plasma, tissues, cell lysate[2] |
| Radiometric | Measures the amount of radiolabeled uric acid and xanthine formed from a radiolabeled substrate like 8-14C-hypoxanthine. | Repeatability (CV): 6.3% Reproducibility (CV): 7.7%[4] | Liver and jejunum homogenates[4] |
| Spectrophotometric (UV-Vis) | Measures the increase in absorbance at ~290-293 nm resulting from the formation of uric acid. | Proportional to enzyme concentration between 0.01 and 0.02 units per test.[5] | Purified enzyme solutions, biological samples[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Xanthine-13C,15N2 Enzyme Assay via LC/MS
This protocol is based on the method described by Murase et al. (2016).[1]
a. Materials:
-
Substrate: [13C2,15N2]xanthine
-
Analytical Standard: [13C2,15N2]uric acid
-
Internal Standard: [13C3,15N3]uric acid
-
Sample (e.g., plasma)
-
LC/Triple Quadrupole Mass Spectrometer (TQMS)
b. Procedure:
-
Prepare a calibration curve using the [13C2,15N2]uric acid standard.
-
Incubate the biological sample (e.g., plasma) with the [13C2,15N2]xanthine substrate.
-
Terminate the enzymatic reaction.
-
Add the [13C3,15N3]uric acid internal standard.
-
Analyze the sample using LC/TQMS to quantify the amount of [13C2,15N2]uric acid produced.
-
Calculate xanthine oxidase activity based on the calibration curve and the amount of product formed over time.
Colorimetric Xanthine Oxidase Assay
This protocol is a generalized procedure based on commercially available kits.[2][3]
a. Materials:
-
Assay Buffer
-
Xanthine (substrate)
-
HRP Enzyme
-
Dye Reagent (e.g., 4-aminoantipyrine)
-
Sample (e.g., serum, cell lysate)
-
96-well plate
-
Spectrophotometer
b. Procedure:
-
Prepare a working reagent by mixing the assay buffer, xanthine, HRP enzyme, and dye reagent.
-
Add standards and samples to separate wells of a 96-well plate.
-
Add the working reagent to each well to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).[2]
-
Measure the absorbance at a specific wavelength (e.g., 550-570 nm).
-
Determine xanthine oxidase activity by comparing the sample absorbance to the standard curve.
Radiometric Xanthine Oxidase Assay
This protocol is based on the method described by Prajda et al.[4]
a. Materials:
-
Substrate: 8-14C-hypoxanthine
-
Tissue homogenate supernatant
-
Buffer solution
-
Perchloric acid
-
Thin-layer chromatography (TLC) supplies
-
Liquid scintillation counter
b. Procedure:
-
Dilute the tissue homogenate supernatant with buffer and preheat to 37°C.
-
Initiate the reaction by adding 8-14C-hypoxanthine and incubate for 10 minutes at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Separate the reaction products (radiolabeled xanthine and uric acid) from the substrate using TLC.
-
Locate the separated products by autoradiography.
-
Quantify the percentage of oxidation by liquid scintillation counting.
Signaling Pathways and Experimental Workflows
Visual representations of the biochemical pathway and a generalized experimental workflow are provided below to aid in understanding the context and execution of these assays.
Caption: Purine catabolism pathway highlighting the role of Xanthine Oxidase.
Caption: Generalized experimental workflow for a Xanthine Oxidase enzyme assay.
References
- 1. A highly sensitive assay for xanthine oxidoreductase activity using a combination of [(13) C2 ,(15) N2 ]xanthine and liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. karger.com [karger.com]
- 5. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to LC/MS and LC/FL Assays for Enzyme Activity Analysis: A Focus on Labeled Xanthine and Pterin Substrates
In the realm of drug development and biomedical research, the accurate quantification of enzyme activity is paramount for understanding disease mechanisms and evaluating the efficacy of novel therapeutics. This guide provides a detailed comparison of two prominent analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC/MS) using labeled xanthine and Liquid Chromatography with Fluorescence detection (LC/FL) employing pterin as a substrate. This comparison is tailored for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their experimental needs.
Quantitative Performance Comparison
The choice between LC/MS and LC/FL often hinges on the specific requirements of the assay in terms of sensitivity, specificity, and reproducibility. The following tables summarize the key performance characteristics of each method based on available experimental data.
Table 1: Performance Characteristics of LC/MS Assay with Labeled Xanthine
| Parameter | Reported Value | Source |
| Linearity | Good linearity for [¹⁵N₂]-Uric Acid quantification | [1] |
| Accuracy | Good | [1] |
| Precision | Good | [1] |
| Substrate Specificity | High, distinguishes between endogenous and labeled analytes | [1] |
| Throughput | High-throughput capabilities demonstrated (288 analyses/day) | [2][3] |
| Michaelis-Menten Constant (KM) | 14.5 ± 0.4 µmol L⁻¹ for immobilized xanthine oxidase | [2][3] |
Table 2: Performance Characteristics of LC/FL Assay with Pterin
| Parameter | Reported Value | Source |
| Sensitivity | 100-500 times more sensitive than traditional spectrophotometric assays | [4] |
| Detection Limit | As low as 0.1 pmol min⁻¹ ml⁻¹ | [4] |
| Correlation with LC/MS | Good correlation observed for Xanthine Oxidoreductase (XOR) activities | [1] |
| Linearity (for pterin metabolites via LC-MS/MS) | Linear working range of 3 to 200 nmol/L | [5][6][7] |
| Precision (CVs for pterin metabolites via LC-MS/MS) | Intra-assay: <6%; Inter-assay: <10% | [5] |
| Accuracy (vs. other methods for pterin metabolites) | Excellent correlation (r = 0.9646 for BH4, r = 0.9919 for neopterin) | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for both the LC/MS and LC/FL assays.
LC/MS Assay with Labeled Xanthine for Xanthine Oxidoreductase (XOR) Activity
This protocol is adapted from a method for measuring XOR activity in biological tissues.[1]
1. Reagents and Materials:
-
Stable isotope-labeled substrate: [¹⁵N₂]-xanthine
-
Internal standard (if applicable)
-
Enzyme source (e.g., tissue homogenate, plasma)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
2. Sample Preparation:
-
Homogenize tissue samples in cold reaction buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant.
3. Enzymatic Reaction:
-
Pre-incubate the enzyme sample at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the [¹⁵N₂]-xanthine substrate.
-
Incubate for a specific time, ensuring the reaction remains within the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
4. LC/MS Analysis:
-
Centrifuge the quenched reaction mixture to pellet precipitated proteins.
-
Inject a specific volume of the supernatant onto the LC column.
-
Separate the analyte ([¹⁵N₂]-uric acid) from other components using a suitable LC gradient.
-
Detect and quantify the [¹⁵N₂]-uric acid using a mass spectrometer in a specific transition mode.
5. Data Analysis:
-
Construct a calibration curve using standards of [¹⁵N₂]-uric acid.
-
Calculate the enzyme activity based on the amount of [¹⁵N₂]-uric acid produced per unit time per milligram of protein.
LC/FL Assay with Pterin for Xanthine Oxidase Activity
This protocol is based on a sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase activity.[4]
1. Reagents and Materials:
-
Substrate: Pterin (2-amino-4-hydroxypteridine)
-
Enzyme source (e.g., tissue homogenate, cell lysate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.8)
-
(Optional) Methylene blue for combined xanthine dehydrogenase and oxidase activity.
-
LC system with a fluorescence detector.
2. Sample Preparation:
-
Prepare tissue or cell lysates in the reaction buffer.
-
Centrifuge to remove cellular debris.
-
Measure the protein concentration of the lysate.
3. Enzymatic Reaction:
-
Add the enzyme sample to the reaction buffer containing pterin.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
The reaction can be monitored continuously or stopped at a specific time point.
4. LC/FL Analysis:
-
Inject the reaction mixture directly or after stopping the reaction onto the LC column.
-
Separate the product, isoxanthopterin, from the substrate and other components.
-
Detect the fluorescent isoxanthopterin using a fluorescence detector with appropriate excitation and emission wavelengths.
5. Data Analysis:
-
Generate a standard curve using known concentrations of isoxanthopterin.
-
Determine the enzyme activity by quantifying the rate of isoxanthopterin formation.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biochemical reactions, the following diagrams are provided.
Caption: Experimental workflows for LC/MS and LC/FL assays.
Caption: Enzymatic conversion of substrates by Xanthine Oxidase.
Discussion and Conclusion
Both LC/MS with labeled xanthine and LC/FL with pterin are powerful methods for quantifying xanthine oxidase activity. A good correlation has been found between the two assays, suggesting their utility in relevant studies.[1]
The LC/MS assay using a stable isotope-labeled substrate like [¹⁵N₂]-xanthine offers high specificity and accuracy.[1] By measuring the formation of the labeled product ([¹⁵N₂]-uric acid), it effectively eliminates interference from endogenous levels of the substrate and product, which can be a significant advantage in complex biological matrices.[1] This method provides information that may more directly reflect the physiological condition.[1] Furthermore, LC/MS methods can be adapted for high-throughput screening of enzyme inhibitors.[2][3]
On the other hand, the LC/FL assay with pterin as a substrate provides exceptional sensitivity, reported to be 100 to 500 times greater than traditional spectrophotometric methods.[4] This makes it particularly suitable for samples with very low enzyme activity, such as in certain cell cultures or small tissue biopsies.[4] The conversion of pterin to the highly fluorescent isoxanthopterin forms the basis of this sensitive detection.
-
For studies requiring high specificity and a direct measure of physiological substrate conversion, especially in the presence of high endogenous analyte concentrations, the LC/MS assay with labeled xanthine is the superior choice.
-
When utmost sensitivity is required to detect minute enzyme activities, the LC/FL assay with pterin is the more appropriate method.
Ultimately, both techniques represent robust and reliable approaches for the detailed investigation of enzyme kinetics and the evaluation of potential therapeutic agents targeting enzymes like xanthine oxidase.
References
- 1. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-Flow LC-MS/MS method for screening of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Xanthine-13C15N2: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe and compliant disposal of Xanthine-13C15N2, a stable isotopically labeled compound.
Hazard Assessment and Classification
This compound is a stable, non-radioactive isotopically labeled form of xanthine. According to safety data sheets (SDS), xanthine and its isotopically labeled counterparts are generally considered non-hazardous. However, they can cause skin and eye irritation upon contact.
Key Safety Information:
| Property | Description | Citation |
| Appearance | White solid/powder | [1] |
| Hazards | May cause skin and eye irritation. May be harmful if inhaled or swallowed. | [1] |
| Radioactivity | Non-radioactive | [2] |
| Environmental Hazard | Not considered harmful to aquatic organisms. | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling large quantities or if dust is generated |
Disposal Decision Workflow
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations. The following workflow outlines the decision-making process.
Step-by-Step Disposal Procedures
-
Containment: Place the solid this compound waste in a sealed, labeled container. The container should be clearly marked with the chemical name ("this compound") and designated as "non-hazardous waste for disposal."
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) guidelines or local regulations. Some institutions may have specific requirements for the disposal of any chemical waste, regardless of its hazard classification.
-
Disposal: If permitted by your institution, the sealed container can typically be disposed of in the regular laboratory trash.
-
Solvent Hazard Assessment: Identify the solvent used to dissolve the this compound.
-
If the solvent is hazardous (e.g., flammable, toxic, corrosive), the entire solution must be treated as hazardous waste. Dispose of it according to your institution's hazardous waste procedures, which typically involve collection by the EHS department.
-
If the solvent is non-hazardous (e.g., water, saline buffer), proceed to the next step.
-
-
Check pH: For aqueous solutions, ensure the pH is within a neutral range (typically between 6.0 and 8.0). If necessary, neutralize the solution.
-
Consult EHS for Drain Disposal: Many institutions require approval from the EHS department before any chemical is disposed of down the drain. Provide them with information about the solute (this compound) and the solvent.
-
Drain Disposal (with approval): If approved, flush the solution down the drain with copious amounts of water. This helps to dilute the chemical significantly.
Decontamination of Empty Containers
Empty containers that held this compound should be decontaminated before disposal.
-
Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., water for aqueous solutions).
-
Rinsate Disposal: The first rinsate should be collected and disposed of as chemical waste, following the procedures for liquid waste. Subsequent rinses can typically be disposed of down the drain.
-
Container Disposal: Once decontaminated, deface or remove the label from the container and dispose of it in the regular laboratory recycling or trash.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Put on the appropriate PPE before cleaning the spill.
-
Containment and Cleanup:
-
For solid spills, gently sweep the material into a container. Avoid creating dust.
-
For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Disposal of Cleanup Materials: The collected spill debris should be placed in a sealed container, labeled, and disposed of as solid chemical waste.
Disclaimer: These procedures are intended as a general guide. Always prioritize your institution's specific EHS protocols and local regulations for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling Xanthine-13C15N2
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Xanthine-13C15N2, a stable isotope-labeled compound. The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
Core Safety Principles: this compound is a stable isotope-labeled compound and is not radioactive.[1][2][3] Therefore, it does not pose a radiation risk.[1][2][3] The primary safety concerns are related to the chemical properties of xanthine and its derivatives. Standard laboratory chemical handling precautions should be followed.
Personal Protective Equipment (PPE)
When handling this compound in its neat (solid) form or in solution, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect from potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. It is good practice to wear two pairs of gloves, especially when handling concentrated solutions.[4] Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[4]
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a disposable gown made of a low-permeability fabric should be worn over the lab coat.[4]
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
For long-term storage, this compound should be kept at +4°C in a tightly sealed container to prevent degradation.[5][6]
-
Store in a dark location if the compound is known to be photosensitive.[1]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound, including weighing, should be performed in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the solid.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Ensure the work area is clean before and after handling the compound to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables like weigh boats, pipette tips, and gloves, in a designated hazardous waste container.[7]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Liquid Waste:
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but all labels must be defaced or removed.[7] Consult your institution's guidelines for specific procedures.[7]
-
-
Spill Response:
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | This compound | [5][6] |
| CAS Number | 1262670-81-4 | [5][6] |
| Product Type | Stable Isotope Labelled | [5][6] |
| Storage Temperature | +4°C | [5][6] |
| Shipping Temperature | Room Temperature | [5][6] |
| Product Format | Neat | [5][6] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | CAS 1262670-81-4 | LGC Standards [lgcstandards.com]
- 6. This compound | CAS 1262670-81-4 | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
